2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Description
The exact mass of the compound 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)-5-fluoro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNGWOYGHJPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245827 | |
| Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
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Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37603-11-5 | |
| Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37603-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037603115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC103155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the scientific literature, its emergence is intrinsically linked to the broader pursuit of novel therapeutic agents. This guide elucidates the likely synthetic pathways, key chemical properties, and the strategic importance of this intermediate in the design and development of new drugs. By synthesizing information from academic and patent literature, this document serves as a comprehensive resource for researchers leveraging this versatile scaffold.
Introduction: The Strategic Importance of Fluorinated Dihydrobenzofurans
The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. Its rigid, planar structure provides a well-defined orientation for pharmacophoric groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom at the 5-position and a reactive bromomethyl group at the 2-position of this scaffold creates a highly versatile and valuable intermediate for drug discovery.
The 5-fluoro substituent is a bioisostere of a hydrogen atom but offers distinct advantages. Its high electronegativity can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.
The 2-(bromomethyl) group serves as a reactive handle for introducing a variety of side chains and functional groups. As a good electrophile, it readily participates in nucleophilic substitution reactions, allowing for the facile construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
This guide will detail the logical synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, its chemical characteristics, and its application as a pivotal intermediate in the synthesis of complex bioactive molecules.
Retrosynthetic Analysis and Proposed Synthesis
The "discovery" of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is best understood as a logical consequence of the need for functionalized building blocks in drug development. A plausible and efficient retrosynthetic analysis points to a multi-step synthesis starting from readily available precursors.
This retrosynthetic approach breaks down the synthesis into three key stages:
-
Formation of the 2,3-dihydrobenzofuran ring system: Starting from 5-fluorosalicylaldehyde, a cyclization reaction is employed to construct the core heterocyclic structure.
-
Introduction of the C2-substituent: Functionalization at the 2-position to introduce a carboxylic acid group.
-
Functional group interconversion: Reduction of the carboxylic acid to a primary alcohol, followed by bromination to yield the target compound.
Detailed Synthetic Protocols
Synthesis of the Starting Material: 5-Fluorosalicylaldehyde
The synthesis of the key starting material, 5-fluorosalicylaldehyde, can be achieved through a multi-step process beginning with p-fluoronitrobenzene[1].
Step 1: Reduction of p-Fluoronitrobenzene to p-Fluoroaniline
A common method for this reduction involves the use of iron powder in the presence of an acid, such as ammonium chloride[1].
Step 2: Diazotization and Hydrolysis to p-Fluorophenol
The resulting p-fluoroaniline is then diazotized using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield p-fluorophenol[1].
Step 3: Formylation of p-Fluorophenol to 5-Fluorosalicylaldehyde
The final step is the formylation of p-fluorophenol. An improved Duff formylation reaction can be employed to introduce the aldehyde group ortho to the hydroxyl group, yielding 5-fluorosalicylaldehyde[1]. 5-Fluorosalicylaldehyde is a commercially available compound that can be used to synthesize various derivatives.
Construction of the 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid Scaffold
With 5-fluorosalicylaldehyde in hand, the next crucial step is the formation of the dihydrobenzofuran ring with a carboxylic acid moiety at the 2-position. This can be achieved through a tandem reaction sequence.
Protocol: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
-
Reaction with a Glyoxylate Derivative: 5-Fluorosalicylaldehyde is reacted with a glyoxylate derivative, such as ethyl glyoxylate, in the presence of a base. This reaction proceeds via an aldol-type condensation.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular Michael addition, where the phenoxide attacks the α,β-unsaturated ester, leading to the formation of the dihydrobenzofuran ring.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Reduction to (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
The carboxylic acid is then reduced to the corresponding primary alcohol. This is a standard transformation in organic synthesis.
Protocol: Reduction of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
-
Esterification (Optional but Recommended): The carboxylic acid is often converted to its methyl or ethyl ester to facilitate a cleaner reduction.
-
Reduction: The ester is then reduced using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid are commonly employed for this purpose. The choice of reducing agent depends on the presence of other functional groups in the molecule. For instance, sodium borohydride with cerous chloride can provide high diastereoselectivity in similar systems[2].
Bromination to 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
The final step is the conversion of the primary alcohol to the corresponding bromide. This is a crucial step that installs the reactive handle for further synthetic manipulations.
Protocol: Bromination of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
Several reagents can be employed for this transformation:
-
Phosphorus tribromide (PBr₃): This is a classic and effective reagent for converting primary alcohols to bromides. The reaction is typically carried out in an aprotic solvent like diethyl ether or dichloromethane at low temperatures.
-
Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, known as the Appel reaction, is a milder alternative to PBr₃ and is often used for substrates that are sensitive to acidic conditions.
The choice of brominating agent should be made based on the overall stability of the molecule and the desired reaction conditions.
Physicochemical Properties and Spectroscopic Data
The following table summarizes the expected physicochemical properties of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
| Property | Value |
| Molecular Formula | C₉H₈BrFO |
| Molecular Weight | 231.06 g/mol |
| Appearance | Likely a solid or oil at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |
| ¹H NMR | Expected signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the dihydrofuran ring protons, and the bromomethyl protons. |
| ¹³C NMR | Expected signals for the aromatic carbons, the dihydrofuran ring carbons, and the bromomethyl carbon. |
| Mass Spectrometry | A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed. |
Applications in Drug Discovery and Medicinal Chemistry
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce diverse functionalities at the 2-position via nucleophilic substitution of the bromide.
While a specific, marketed drug directly synthesized from this intermediate is not publicly disclosed, its structural motifs are present in various therapeutic candidates. For example, the antidepressant Vilazodone contains a benzofuran ring system, and its synthesis involves the coupling of a benzofuran intermediate with a piperazine-containing side chain[3][4][5][6]. Although Vilazodone itself does not have the 5-fluoro or 2-methyl substitution, the synthetic strategies employed are relevant.
The 5-fluoro-2,3-dihydrobenzofuran scaffold is of particular interest in the development of agents targeting the central nervous system (CNS), as well as in oncology and inflammatory diseases. The fluorine atom can enhance blood-brain barrier penetration and improve the metabolic profile of drug candidates.
Workflow for Utilizing 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran in Drug Discovery:
Conclusion
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran represents a strategically important building block for medicinal chemists. While its "discovery" was likely a practical necessity rather than a serendipitous event, its value is undeniable. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear path to its preparation. The unique combination of the fluorinated dihydrobenzofuran core and the reactive bromomethyl handle offers a powerful tool for the synthesis of novel and diverse chemical entities with the potential for significant therapeutic impact. As the demand for more effective and safer drugs continues to grow, the utility of such well-designed intermediates will only increase in importance.
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Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis - PMC - NIH. (URL: [Link])
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- CN102964323A - Synthesis method of 5-(piperazino-1-yl)benzofuryl-2-formamide. (URL: )
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An investigation of the synthesis of vilazodone - ResearchGate. (URL: [Link])
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Preparation of 5-substituted 3-aminofuran-2-carboxylate esters - PubMed. (URL: [Link])
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Scale-Up Synthesis of Antidepressant Drug Vilazodone - Semantic Scholar. (URL: [Link])
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5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran - NIH. (URL: [Link])
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The Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters - Sci-Hub. (URL: [Link])
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Catalytic Asymmetric Hydroxylative Dearomatization of 2-Naphthols: Synthesis of Lacinilene Derivatives - ResearchGate. (URL: [Link])
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Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. (URL: [Link])
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Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes - Semantic Scholar. (URL: [Link])
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2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran potential biological activities
An In-Depth Technical Guide on the Potential Biological Activities of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Executive Summary
The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, such as fluorine and bromine, is a well-established method for modulating a molecule's physicochemical properties and enhancing its therapeutic potential. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while bromine can contribute to increased potency and, in some cases, provide a reactive handle for covalent interactions. This guide focuses on 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, a molecule that combines these key features. Based on a comprehensive analysis of structurally related compounds, this document outlines the inferred biological activities of this molecule, proposes a strategic framework for its experimental evaluation, and provides detailed protocols for key assays. The primary audiences for this guide are researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.
Introduction: The Scientific Rationale
The benzofuran moiety and its reduced form, 2,3-dihydrobenzofuran, are prevalent in a wide array of natural products and synthetic drugs, exhibiting diverse pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The rationale for investigating 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is rooted in established structure-activity relationships (SAR):
-
The Dihydrobenzofuran Core: Provides a rigid, three-dimensional structure that can effectively orient substituents to interact with biological targets.
-
Fluorine Substitution: The placement of a fluorine atom at the 5-position is anticipated to enhance biological activity. Fluorination is known to positively influence metabolic stability and cell permeability.[3][4] Studies on related structures show that fluorinated benzofuran and dihydrobenzofuran derivatives are potent anti-inflammatory and potential anticancer agents.[3][5]
-
The Bromomethyl Group: The C2-bromomethyl substituent is a key feature. This group can act as a potent electrophile and an alkylating agent, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes or receptors. This suggests a potential for irreversible or "tight-binding" inhibition, which can lead to prolonged duration of action and high potency. Furthermore, the presence of bromine on a methyl group attached to a benzofuran system has been shown to increase cytotoxicity in cancer cell lines.[6]
This combination of a proven heterocyclic core with strategic halogenation makes 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran a compelling candidate for investigation across several therapeutic areas.
Proposed Synthesis Strategy
A plausible synthetic route to 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran can be envisioned starting from commercially available 4-fluorophenol. The strategy involves the formation of the dihydrobenzofuran ring followed by bromination of the methyl group. While multiple routes exist for the synthesis of the 2,3-dihydrobenzofuran core, a common approach involves the reaction of a phenol with a suitable three-carbon synthon.[7][8][9]
Caption: Proposed synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
Inferred Biological Activities and Target Pathways
Based on the SAR of analogous compounds, 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is hypothesized to possess the following activities:
Anticancer Activity
-
Rationale: The presence of both fluorine and a bromomethyl group on a dihydrobenzofuran scaffold strongly suggests potential anticancer effects.[3] Specifically, the bromomethyl substituent at the 2-position has been identified as a contributor to cytotoxicity.[6]
-
Potential Mechanisms: The compound could induce apoptosis through the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, leading to the cleavage of substrates like PARP-1.[3] The alkylating nature of the bromomethyl group could also lead to the inactivation of key cancer-related enzymes or DNA damage.
Anti-inflammatory Activity
-
Rationale: Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties.[3][5] The bromine atom is also considered important for this effect in some benzofuran series.[3]
-
Potential Mechanisms: A likely mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or inducible nitric oxide synthase (iNOS). This would lead to a reduction in the production of inflammatory mediators like prostaglandins (PGE2) and nitric oxide (NO).[3][10]
Neuromodulatory Activity
-
Rationale: The 2,3-dihydrobenzofuran core is present in potent and selective agonists of the cannabinoid receptor 2 (CB2).[11] CB2 agonists are of significant interest for the treatment of neuropathic pain and inflammatory conditions without the psychoactive effects associated with CB1 agonism.
-
Potential Targets: The primary target to investigate would be the CB2 receptor. The compound could also be screened against a panel of other G-protein coupled receptors (GPCRs) relevant to CNS disorders.
Experimental Protocols for Biological Evaluation
To systematically investigate the potential of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, a tiered screening approach is recommended.
Tier 1: General Cytotoxicity Screening (MTT Assay)
This initial screen provides a broad assessment of the compound's effect on cell viability and helps determine the concentration range for subsequent mechanistic assays.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various human cancer cell lines and a non-cancerous control cell line.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Culture and Seeding: Culture selected cell lines (e.g., HCT116 colorectal cancer, MCF-7 breast cancer, and HEK293 non-cancerous kidney cells) under standard conditions. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a stock solution of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Tier 2: Mechanistic Study: Enzyme Inhibition Assay
If the compound shows significant cytotoxicity, a follow-up enzyme inhibition assay can elucidate a potential mechanism of action.[14] The reactive bromomethyl group makes enzymes with active site nucleophiles (e.g., kinases, proteases) plausible targets.
Objective: To determine the compound's ability to inhibit a specific enzyme and to characterize the mode of inhibition.
Key Concepts in Enzyme Inhibition:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Reagent Preparation: Prepare cell membranes expressing the target receptor (e.g., from CHO-CB2 cells). Prepare serial dilutions of the test compound. The assay buffer should contain a known concentration of a high-affinity radioligand (e.g., [³H]-CP55,940 for the CB2 receptor).
-
Assay Setup: Combine the receptor membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound in microcentrifuge tubes or a 96-well filter plate.
-
Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at 30°C).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Add scintillation cocktail to the filters and quantify the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of inhibition of specific binding by the test compound. Plot the percent inhibition against the log of the compound concentration to determine the IC50. The binding affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison and decision-making.
Table 1: Summary of In Vitro Cytotoxicity Data (IC50)
| Compound | HCT116 (µM) | MCF-7 (µM) | HEK293 (µM) | Selectivity Index (SI) |
| 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | [Data] | [Data] | [Data] | [Data] |
| Doxorubicin (Control) | [Data] | [Data] | [Data] | [Data] |
| SI = IC50 in non-cancerous cells / IC50 in cancer cells |
Table 2: Summary of Enzyme Inhibition and Receptor Binding Data
| Assay Type | Target | Parameter | Value (µM) |
| Enzyme Inhibition | [e.g., Pim-1] | IC50 | [Data] |
| Receptor Binding | [e.g., CB2] | Ki | [Data] |
Conclusion and Future Directions
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a molecule of significant interest due to its unique structural features, which combine a privileged heterocyclic core with strategic fluorine and bromine substitutions. The presented scientific rationale, based on extensive literature on related compounds, strongly suggests potential anticancer, anti-inflammatory, and neuromodulatory activities. The reactive bromomethyl group, in particular, opens up the possibility of potent, long-acting, or irreversible modes of action.
The experimental framework provided in this guide offers a clear, tiered approach to systematically evaluate these hypotheses. Initial cytotoxicity screening will establish a foundational understanding of the compound's potency and therapeutic index. Subsequent mechanistic assays, including enzyme inhibition and receptor binding studies, will then serve to identify specific biological targets and elucidate the mechanism of action. Positive results from this in vitro screening cascade would provide a strong rationale for advancing the compound into more complex cellular models, ADME/Tox profiling, and ultimately, in vivo efficacy studies.
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Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
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Al-Hussain, S. A., & Afzal, O. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
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Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
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Fluorinated Dihydrobenzofurans: A Technical Guide to Their Biological Significance and Therapeutic Potential
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic bioactive molecules.[1][2] Its fusion with the strategic incorporation of fluorine atoms has given rise to a class of compounds with significant therapeutic potential. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This technical guide provides an in-depth exploration of the biological significance of fluorinated dihydrobenzofurans, with a focus on their anti-inflammatory, anticancer, and neuroprotective activities. We will delve into their mechanisms of action, structure-activity relationships, and the synthetic strategies employed to access these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.
The Dihydrobenzofuran Scaffold: A Foundation for Bioactivity
The 2,3-dihydrobenzofuran core is a key structural unit in a wide array of natural products and pharmacologically active compounds.[1][5] Naturally occurring dihydrobenzofurans have demonstrated a spectrum of biological activities, including anti-inflammatory and neuroprotective effects.[6] This inherent bioactivity makes the dihydrobenzofuran scaffold an attractive starting point for the design of novel therapeutic agents. Medicinal chemists have successfully synthesized numerous derivatives with enhanced potency and selectivity for various biological targets.[7]
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize molecular properties.[8] Fluorine substitution can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[3][4]
-
Increased Membrane Permeability and Bioavailability: The lipophilicity of a molecule can be fine-tuned by the selective introduction of fluorine, which can improve its ability to cross biological membranes.[1]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with enzyme active sites, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[4]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.
The strategic placement of fluorine atoms can thus transform a promising lead compound into a viable drug candidate.[4]
Synthetic Strategies for Fluorinated Dihydrobenzofurans
The synthesis of fluorinated dihydrobenzofurans can be achieved through various synthetic routes. One common approach involves the intramolecular oxa-Michael addition starting from propargylic fluorides.[9][10][11] Another powerful method is the palladium-catalyzed 1,1-difluoroallylation of heteronucleophiles followed by an intramolecular Heck reaction to afford ring-difluorinated dihydrobenzofurans.[12]
Caption: Synthetic workflow for fluorinated dihydrobenzofurans.
Experimental Protocol: Synthesis of Functionalized Fluorinated Dihydrobenzofurans
The following is a representative protocol for the synthesis of a functionalized fluorinated dihydrobenzofuran via nucleophilic addition to a gem-difluorodihydrobenzofuran intermediate.[9]
-
Reaction Setup: To a solution of the gem-difluorodihydrobenzofuran (1 equivalent) in anhydrous acetonitrile (MeCN), add the desired nucleophile (e.g., 2-mercaptoethanol, 2 equivalents) and potassium carbonate (K2CO3, 3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2 hours.
-
Workup: Extract the reaction mixture with ethyl acetate (EtOAc) three times.
-
Purification: Combine the organic layers, wash with water three times, dry over sodium sulfate (Na2SO4), and concentrate under vacuum.
-
Isolation: Purify the crude product by chromatography on silica gel to obtain the desired functionalized fluorinated dihydrobenzofuran.[9]
Biological Activities of Fluorinated Dihydrobenzofurans
Fluorinated dihydrobenzofurans have demonstrated a range of promising biological activities, most notably as anti-inflammatory and anticancer agents.[1][13][14]
Anti-inflammatory Activity
Several fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects.[1][13][14] In a study investigating a series of these compounds, six out of nine derivatives suppressed lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][14] This was achieved by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators.[1][14]
| Inflammatory Mediator | IC50 Range (µM) |
| Interleukin-6 (IL-6) | 1.2 - 9.04 |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |
| Nitric Oxide (NO) | 2.4 - 5.2 |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 |
| Table 1: Inhibitory concentrations (IC50) of fluorinated dihydrobenzofurans on the secretion of various inflammatory mediators.[1][13][14] |
Anticancer Activity
The link between chronic inflammation and tumorigenesis has prompted the investigation of anti-inflammatory compounds as potential anticancer agents.[1] Fluorinated dihydrobenzofurans have shown promise in this area, exhibiting cytotoxic effects against cancer cell lines.[1][13][14] For instance, two compounds with difluorine, bromine, and ester or carboxylic acid groups inhibited the proliferation of human colorectal adenocarcinoma (HCT116) cells by approximately 70%.[1][14] This antiproliferative effect is associated with the induction of apoptosis.[1][14]
Neuroprotective and Other CNS Activities
While the primary focus of recent research has been on anti-inflammatory and anticancer effects, the dihydrobenzofuran scaffold is also found in compounds with neuroprotective properties.[6] The ability of fluorine to enhance blood-brain barrier permeability suggests that fluorinated dihydrobenzofurans could be promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[15] Furthermore, some benzofuran derivatives are known to act as entactogens, a class of psychoactive drugs that includes MDMA.[16]
Mechanisms of Action
The biological effects of fluorinated dihydrobenzofurans are mediated through various mechanisms, primarily involving enzyme inhibition and the modulation of signaling pathways.
Enzyme Inhibition
A key mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of COX enzymes.[17] Some novel synthesized benzofuran compounds have been shown to significantly inhibit cyclooxygenase activity.[1] Fluorinated molecules can act as competitive or non-competitive inhibitors, with the fluorine atoms enhancing binding affinity to the enzyme's active site.
Caption: Anti-inflammatory mechanism of fluorinated dihydrobenzofurans.
Induction of Apoptosis in Cancer Cells
In cancer cells, fluorinated dihydrobenzofurans can induce apoptosis through the modulation of key regulatory proteins.[1][14] Studies have shown an inhibition of the anti-apoptotic protein Bcl-2 and a concentration-dependent cleavage of PARP-1, a hallmark of apoptosis.[1][14] This leads to DNA fragmentation, with some compounds causing approximately 80% fragmentation in HCT116 cells.[1][14]
Caption: Pro-apoptotic mechanism in cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated dihydrobenzofurans is highly dependent on their chemical structure. Analysis of various derivatives has revealed that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances their biological effects.[1][13][14] The position and number of fluorine atoms, as well as the nature and location of other substituents on the dihydrobenzofuran ring, all play a crucial role in determining the potency and selectivity of these compounds. Further quantitative structure-activity relationship (QSAR) studies are needed to fully elucidate these relationships and guide the design of next-generation compounds.
Conclusion and Future Perspectives
Fluorinated dihydrobenzofurans represent a promising class of compounds with significant therapeutic potential, particularly as anti-inflammatory and anticancer agents.[1][13][14] The strategic incorporation of fluorine into the dihydrobenzofuran scaffold has been shown to enhance biological activity and improve drug-like properties.[1] Future research in this area should focus on:
-
The synthesis and biological evaluation of a wider range of derivatives to expand our understanding of SAR.
-
In-depth mechanistic studies to identify novel biological targets and signaling pathways.
-
Preclinical development of the most promising candidates, including pharmacokinetic and toxicology studies.
-
Exploration of their potential in other therapeutic areas, such as neurodegenerative and infectious diseases.
The continued investigation of fluorinated dihydrobenzofurans holds great promise for the development of novel and effective therapies for a variety of human diseases.
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Importance of bromomethyl group in benzofuran derivatives
An In-Depth Technical Guide: The Strategic Importance of the Bromomethyl Group in Benzofuran Derivatives for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs endowed with a wide array of biological activities.[1][2] While the core structure provides a versatile template, strategic functionalization is paramount to unlocking and enhancing therapeutic potential. Among the most impactful modifications is the introduction of a bromomethyl group. This guide elucidates the critical role of the bromomethyl moiety, transforming the benzofuran scaffold from a mere pharmacophore into a highly reactive and targeted agent. We will explore the chemical principles underpinning its reactivity, detail synthetic methodologies, and provide a mechanistic framework for its function as a covalent modifier of biological macromolecules, ultimately showcasing its proven value in the development of next-generation therapeutics.
The Chemical Imperative: Why the Bromomethyl Group Confers Superior Reactivity
The exceptional utility of the bromomethyl group stems from its inherent electronic and structural properties, which render it a potent electrophilic handle. This reactivity is not arbitrary but is a direct consequence of two key chemical principles: benzylic stabilization and the nature of bromide as an effective leaving group.
1.1. The Benzylic Advantage: A Stabilized Pathway to Reactivity
The carbon atom of the bromomethyl group, being directly attached to the benzofuran ring system, is a "benzylic" position. During chemical reactions, particularly radical processes involved in its synthesis or subsequent nucleophilic attack, any intermediate formed at this position (be it a radical or a carbocation) is significantly stabilized by resonance. The adjacent aromatic system delocalizes the electron deficiency, lowering the activation energy for its formation and subsequent reactions.[3] This inherent stability is the primary reason why methyl groups on benzofuran rings are selectively targeted for bromination.
1.2. Bromide: An Excellent Leaving Group
In the context of drug-target interactions, the ultimate role of the bromomethyl group is to alkylate a nucleophilic residue on a biological target. This occurs via a nucleophilic substitution reaction, where the bromide ion is displaced. The efficacy of this process hinges on the ability of the leaving group to depart. Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Its large atomic size allows the negative charge to be dispersed over a larger volume, resulting in a stable, low-energy anion that readily detaches from the carbon backbone.[4] This characteristic makes bromomethyl benzofurans highly susceptible to attack by biological nucleophiles, such as the thiol group of cysteine or the hydroxyl group of serine in proteins.[5][6]
Synthesis and Methodologies: Forging the Reactive Intermediate
The most prevalent and efficient method for creating bromomethyl benzofuran derivatives is the free-radical bromination of the corresponding methyl-substituted benzofuran. This reaction is a cornerstone of synthetic organic chemistry and provides a reliable pathway to these crucial intermediates.
2.1. Key Reagents and Rationale
The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[1] NBS is preferred over molecular bromine (Br₂) for benzylic bromination due to its ability to maintain a low, constant concentration of bromine radicals in the reaction mixture. This selectivity minimizes competing side reactions, such as electrophilic addition to the furan ring or aromatic substitution on the benzene ring, which can occur with higher concentrations of Br₂.[7] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by UV irradiation, which facilitates the homolytic cleavage of the N-Br bond in NBS to start the radical chain reaction.[1]
Caption: Radical mechanism of benzylic bromination using NBS.
2.2. Self-Validating Experimental Protocol: Synthesis of 2-(Bromomethyl)benzofuran
This protocol is adapted from methodologies described in the literature for the benzylic bromination of activated methyl groups on heterocyclic systems.[1]
-
Objective: To synthesize 2-(bromomethyl)benzofuran from 2-methylbenzofuran.
-
Materials:
-
2-Methylbenzofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl peroxide (BPO) (0.02 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylbenzofuran and anhydrous CCl₄.
-
Add NBS and the catalytic amount of BPO to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Refluxing provides the thermal energy needed for radical initiation and propagation. CCl₄ is a standard non-polar solvent for radical reactions that does not interfere with the chain process.
-
Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining acidic byproducts, followed by water.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure 2-(bromomethyl)benzofuran. Self-Validation Check: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic singlet for the -CH₂Br protons around 4.5-4.7 ppm in the ¹H NMR spectrum is a key indicator of successful synthesis.
-
Mechanism of Action: The Bromomethyl Group as a Covalent Warhead
The enhanced biological activity of bromomethyl benzofuran derivatives is predominantly attributed to their ability to act as targeted covalent inhibitors.[5] Covalent inhibition is a powerful mechanism in drug design that involves the formation of a stable, irreversible chemical bond between the drug and its biological target, typically a protein.[8][9] This leads to prolonged and often complete inactivation of the target's function.
The process can be conceptualized as a two-step mechanism:
-
Reversible Binding: Initially, the benzofuran derivative binds non-covalently to the target's active or allosteric site. This initial binding is driven by standard intermolecular forces (hydrophobic interactions, hydrogen bonding, etc.) and is responsible for the inhibitor's selectivity. The benzofuran core and other substituents guide the molecule to the correct protein.[8]
-
Irreversible Covalent Bonding: Once optimally positioned, the electrophilic bromomethyl group is attacked by a nearby nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine) on the protein surface. This results in a nucleophilic substitution reaction, displacing the stable bromide ion and forming a permanent covalent bond between the drug and the protein.[5][10]
Caption: Two-step mechanism of covalent protein inhibition.
This covalent modification strategy offers significant advantages, including high potency, prolonged duration of action, and the ability to overcome resistance mechanisms that affect reversible inhibitors.
Applications in Drug Discovery and Development
The unique reactivity of the bromomethyl group has been leveraged to develop potent benzofuran-based agents across multiple therapeutic areas.
4.1. Anticancer Activity
The development of anticancer agents is a primary application for bromomethyl benzofuran derivatives. Their cytotoxicity is often significantly enhanced compared to their methyl analogs.[1]
-
DNA Alkylation: As potent alkylating agents, these compounds can react with nucleophilic sites on DNA bases, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[11]
-
Enzyme Inhibition: A more targeted approach involves the covalent inhibition of key proteins in cancer signaling pathways. For instance, bromomethyl-substituted benzofurans have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Inhibition of Polo-like kinase 1 (PLK1), a crucial regulator of mitosis, represents another validated strategy.[12][13] The covalent nature of the interaction can lead to high selectivity and potency.[14]
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| 3-(Bromomethyl)benzofuran derivative | K562 (Leukemia) | 5 µM | [15] |
| 3-(Bromomethyl)benzofuran derivative | HL60 (Leukemia) | 0.1 µM | [15] |
| 2-(Bromomethyl)benzofuran derivative (2d) | K562 (Leukemia) | ~20-85 µM range | [1] |
| 3-(Morpholinomethyl)benzofuran (16a) | VEGFR-2 | 45.4 nM | [3] |
| 3-(Morpholinomethyl)benzofuran (15a) | VEGFR-2 | 132.5 nM | [3] |
Table 1: Examples of Anticancer Activity of Bromo-functionalized Benzofuran Derivatives.
4.2. Antimicrobial and Antifungal Activity
The principle of covalent inhibition is also highly effective against microbial pathogens. By irreversibly inactivating essential enzymes, such as those involved in cell wall synthesis (e.g., transpeptidases) or critical metabolic pathways, bromomethyl benzofurans can exert potent antimicrobial effects.[6] The electrophilic nature of these compounds allows them to function similarly to other classes of antimicrobial alkylating agents, like quinones, which disrupt microbial cell function through covalent modification and the generation of reactive oxygen species.[16][17] The development of novel antifungal azoles has also highlighted the importance of specific interactions with key fungal enzymes like lanosterol 14α-demethylase (CYP51), a target that could potentially be addressed by covalent inhibitors.[18]
4.3. Anti-inflammatory and Neuroprotective Roles
The application of bromomethyl benzofurans in inflammation and neuroprotection is an emerging area.
-
Anti-inflammatory: Inflammation is often mediated by signaling pathways involving kinases and transcription factors. Benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, with IC₅₀ values in the micromolar range.[19][20][21] Covalent inhibitors could potentially target key enzymes in these pathways, such as inducible nitric oxide synthase (iNOS) or kinases in the NF-κB and MAPK pathways, for sustained anti-inflammatory effects.[19]
-
Neuroprotection: While structure-activity relationship studies for neuroprotective benzofurans are still developing, the core scaffold is known to be effective against excitotoxicity and oxidative stress.[22][23][24] The introduction of a reactive bromomethyl group could enable the covalent targeting of enzymes involved in neurodegenerative processes, offering a novel therapeutic strategy.
Conclusion and Future Outlook
The bromomethyl group is not merely an incidental substituent; it is a strategic tool that transforms the benzofuran scaffold into a precision-guided reactive agent. Its inherent chemical properties—stemming from benzylic stability and the excellent leaving group ability of bromide—make it an ideal electrophilic warhead for the covalent modification of biological targets. This guide has demonstrated the clear rationale behind its use, provided a practical framework for its synthesis, and detailed its mechanism of action as a covalent inhibitor.
The successful application of this moiety in developing potent anticancer agents, with promising avenues in antimicrobial and anti-inflammatory drug discovery, underscores its importance. Future research should focus on refining the selectivity of these covalent inhibitors by modulating the benzofuran core to optimize non-covalent pre-association with the target protein. By combining the targeting ability of the core scaffold with the irreversible inhibitory power of the bromomethyl "warhead," researchers and drug development professionals can continue to design highly effective and durable therapeutics to address a range of unmet medical needs.
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Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 666-668. Available from: [Link]
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McInnes, C., et al. (2018). The Meisenheimer Complex as a Paradigm in Drug Discovery: Reversible Covalent Inhibition through C67 of the ATP Binding Site of PLK1. Cell Chemical Biology, 25(8), 965-973.e4. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available from: [Link]
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Patel, K., & Patel, N. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1256-1262. Available from: [Link]
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Wang, Y., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6625. Available from: [Link]
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An In-depth Technical Guide to 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran: Synthesis, Characterization, and Applications for the Research Scientist
This guide provides a comprehensive technical overview of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details a robust synthetic pathway, in-depth characterization methodologies, and explores the reactivity and potential applications of this valuable compound. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of the Fluorinated 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom into this framework can profoundly influence the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic fluorination is a widely employed tactic in modern drug discovery to enhance pharmacokinetic and pharmacodynamic profiles.
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, in particular, serves as a versatile intermediate. The reactive bromomethyl group at the 2-position provides a handle for a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This makes it an invaluable tool for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran: A Two-Step Approach
The synthesis of the title compound is proposed via a reliable two-step sequence commencing with the formation of the corresponding alcohol, (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol, followed by its bromination.
Step 1: Synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
While numerous methods exist for the synthesis of the 2,3-dihydrobenzofuran ring system, a common and effective approach involves the cyclization of an appropriate precursor.[2] For the synthesis of (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol, a plausible route begins with the reaction of 4-fluorophenol with a suitable three-carbon electrophile, such as epichlorohydrin or glycidol, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
Materials:
-
4-Fluorophenol
-
Glycidol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an argon atmosphere at 0 °C, a solution of 4-fluorophenol (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Glycidol (1.1 equivalents) is added dropwise, and the reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol.
Causality of Experimental Choices:
-
Sodium hydride is a strong, non-nucleophilic base used to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Anhydrous DMF is a polar aprotic solvent that is suitable for SN2 reactions and can solvate the sodium phenoxide.
-
The reaction is performed under an inert atmosphere to prevent quenching of the sodium hydride by atmospheric moisture.
-
The subsequent intramolecular cyclization is facilitated by heating.
-
The aqueous workup with NH₄Cl neutralizes any remaining base, and the extraction isolates the desired product.
-
Column chromatography is essential for removing unreacted starting materials and byproducts to obtain the pure alcohol intermediate.
Step 2: Bromination of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol via the Appel Reaction
The conversion of the primary alcohol to the corresponding bromide is efficiently achieved using the Appel reaction.[3][4] This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to generate the alkyl bromide under mild conditions, which is advantageous for substrates that may be sensitive to harsher brominating agents.[5][6]
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Materials:
-
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM at 0 °C under an argon atmosphere, a solution of carbon tetrabromide (1.2 equivalents) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.[7]
Causality of Experimental Choices:
-
The reaction is performed at 0 °C initially to control the exothermic reaction between triphenylphosphine and carbon tetrabromide.
-
Anhydrous conditions are crucial as water can react with the phosphonium intermediate, reducing the yield of the desired product.[8]
-
The Appel reaction proceeds via an SN2 mechanism for primary alcohols, leading to a clean conversion to the alkyl bromide.[4]
-
The major byproduct, triphenylphosphine oxide , is removed by column chromatography.[7]
Caption: Analytical workflow for the characterization of the final product.
Reactivity and Synthetic Applications
The primary locus of reactivity in 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is the benzylic bromide. This functional group is an excellent electrophile and readily participates in nucleophilic substitution reactions (SN2) with a wide range of nucleophiles.
Common Transformations:
-
Ether Formation: Reaction with alkoxides or phenoxides yields the corresponding ethers.
-
Amine Alkylation: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively. This is a particularly useful transformation for introducing nitrogen-containing functionalities common in pharmacologically active molecules.
-
Ester and Thioester Formation: Carboxylates and thiocarboxylates can displace the bromide to form esters and thioesters.
-
Cyanide Displacement: Reaction with cyanide salts provides a route to introduce a nitrile group, which can be further elaborated.
The dihydrobenzofuran ring itself is generally stable under these conditions, although strong acids or bases at elevated temperatures could potentially lead to ring-opening or other side reactions.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran should be handled with appropriate care in a well-ventilated fume hood.
Potential Hazards:
-
Lachrymator and Irritant: Alkyl bromides are often lachrymatory and can cause irritation to the eyes, skin, and respiratory tract.
-
Alkylating Agent: As an alkylating agent, this compound should be considered potentially mutagenic and handled with appropriate personal protective equipment (PPE).
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a highly valuable and versatile building block for medicinal chemistry and drug discovery. The synthetic route outlined in this guide, employing a two-step sequence from readily available starting materials, provides a practical and efficient method for its preparation. The detailed discussion of experimental causality and analytical characterization is intended to empower researchers to confidently synthesize and utilize this compound in their own research endeavors. The reactivity profile of the bromomethyl group opens up a vast chemical space for the generation of novel derivatives with potential therapeutic applications. As with all chemical syntheses, adherence to strict safety protocols is essential for the well-being of the researcher and the integrity of the experimental results.
References
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
RSC Publishing. (2022, April 22). An environmentally benign and high-rate Appel type reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Appel reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
-
Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
YouTube. (2020, November 15). Appel Reaction Mechanism. Retrieved from [Link]
-
SciELO SA. (n.d.). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. Retrieved from [Link]
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Methodological & Application
The Versatile Synthon: A Guide to 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran for Advanced Chemical Synthesis
Abstract
This comprehensive guide details the synthesis, properties, and applications of 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. We provide a plausible and detailed synthetic pathway, an in-depth analysis of its reactivity as an electrophilic alkylating agent, and protocols for its utilization in the synthesis of novel compounds. This document is intended to serve as a practical resource for scientists engaged in drug discovery and the development of advanced materials.
Introduction: The Significance of the Fluorinated Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1] Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom at the 5-position of the benzofuran ring can significantly enhance the pharmacological properties of a molecule. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability by altering the electronic properties and lipophilicity of the compound.[2]
The further incorporation of a reactive bromomethyl group at the 2-position transforms the 5-fluoro-2,3-dihydrobenzofuran scaffold into a versatile synthetic building block. This electrophilic handle allows for the facile introduction of the dihydrobenzofuran motif into a wide range of molecules through nucleophilic substitution reactions. This guide will provide a detailed exploration of the synthesis and utility of this important synthon.
Synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Proposed Synthetic Pathway
The proposed synthesis commences with the reduction of a suitable carboxylic acid or ester derivative of 5-fluoro-2,3-dihydrobenzofuran to the corresponding primary alcohol. This alcohol is then converted to the target bromomethyl compound using a standard brominating agent.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
The synthesis of the alcohol precursor can be achieved through the reduction of 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃•THF) are suitable reducing agents for this transformation.
Protocol: Reduction of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Bromination of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
The conversion of the primary alcohol to the corresponding bromide can be effectively carried out using phosphorus tribromide (PBr₃). This reaction typically proceeds with inversion of configuration, which is not a concern for this achiral substrate.[3]
Protocol: Bromination using Phosphorus Tribromide
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane at 0 °C.
-
Addition of PBr₃: Add phosphorus tribromide (0.4 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice-water and extract the product with diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran by flash column chromatography or distillation under reduced pressure.
Physicochemical Properties and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₈BrFO |
| Molecular Weight | 231.06 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 200 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); insoluble in water. |
Predicted NMR Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.70 (m, 3H, Ar-H), 5.10-4.90 (m, 1H, O-CH-CH₂), 4.60 (dd, 1H, Ar-CH₂-O), 4.20 (dd, 1H, Ar-CH₂-O), 3.60 (d, 2H, CH₂Br), 3.30 (dd, 1H, Ar-CH₂-CH), 3.00 (dd, 1H, Ar-CH₂-CH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0 (d, J = 240 Hz, C-F), 154.0, 128.0, 115.0 (d, J = 23 Hz), 112.0 (d, J = 8 Hz), 110.0 (d, J = 8 Hz), 82.0, 35.0, 30.0.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -120 to -125.
Applications in Organic Synthesis: A Versatile Electrophile
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a potent electrophile, making it an excellent reagent for the alkylation of a wide variety of nucleophiles. The bromomethyl group is susceptible to Sₙ2 displacement, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Caption: General reactivity of the title compound with nucleophiles.
O-Alkylation of Phenols
The reaction with phenols and substituted phenols provides a straightforward route to diaryl ethers, which are common motifs in biologically active molecules.
Protocol: Synthesis of 5-Fluoro-2-((phenoxymethyl)methyl)-2,3-dihydrobenzofuran
-
Reaction Setup: To a solution of a substituted phenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.
N-Alkylation of Amines
Primary and secondary amines can be readily alkylated to introduce the fluorinated dihydrobenzofuran moiety, a valuable strategy in the synthesis of novel drug candidates.
Protocol: Synthesis of 1-((5-Fluoro-2,3-dihydrobenzofuran-2-yl)methyl)amine Derivatives
-
Reaction Setup: In a suitable solvent such as acetonitrile or THF, combine the amine (1.0 equivalent), a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents), and 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (1.0 equivalent).
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it, and concentrate. Purify the resulting amine by column chromatography.
Safety and Handling
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is expected to be a hazardous substance. As a brominated organic compound, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a highly promising and versatile building block for organic synthesis. Its unique combination of a fluorinated dihydrobenzofuran scaffold and a reactive bromomethyl group makes it an ideal synthon for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and reactivity profiles detailed in this guide are intended to empower researchers to explore the full potential of this valuable synthetic intermediate.
References
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing. [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC - NIH. [Link]
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(2,3-Dihydrobenzofuran-5-yl)methanol. (n.d.). MySkinRecipes. [Link]
- CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride. (n.d.).
-
Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. (n.d.). PubMed Central. [Link]
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Bromine facilitated synthesis of fluoro-sulfur compounds. (2019). Justia Patents. [Link]
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. [Link]
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2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. (n.d.). Patsnap Eureka. [Link]
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(2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. (n.d.). MD Topology. [Link]
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Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. (n.d.). SciELO SA. [Link]
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2-(Bromomethyl)furan. (n.d.). PubChem - NIH. [Link]
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2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran. (n.d.). PMC - NIH. [Link]
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PBr3 and SOCl2. (2015). Master Organic Chemistry. [Link]
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2-Bromo-5-fluoro-3-(fluoromethoxy)phenol. (n.d.). PubChem. [Link]
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(7-Bromo-3-fluoro-benzofuran-5-yl)methanol. (n.d.). PubChem. [Link]
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Application Notes and Protocols: 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Reactive Scaffold
The 2,3-dihydrobenzofuran core is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, a common strategy in modern drug design. However, it is the 2-(bromomethyl) substituent that defines the unique potential of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran as a powerful tool in chemical biology and drug discovery. This bromomethyl group acts as a reactive electrophile, or "warhead," capable of forming a stable covalent bond with nucleophilic residues on biological macromolecules.[3]
This guide provides an in-depth exploration of the potential in vitro experimental uses of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran. We will delve into its application as a covalent probe for target identification and validation, as a potential irreversible inhibitor, and as a tool for elucidating biological pathways. The protocols provided herein are designed to be adaptable and serve as a comprehensive starting point for researchers investigating this promising molecule.
Section 1: The Rationale for Covalent Modification
Covalent inhibitors and probes have seen a resurgence in drug discovery, offering distinct advantages over their non-covalent counterparts.[4][5] By forming a permanent bond with their target, they can achieve prolonged duration of action, high potency, and the ability to modulate challenging targets, such as those with shallow binding pockets. The core principle lies in a two-step mechanism: initial reversible binding to the target protein, followed by an irreversible covalent bond formation between the electrophilic warhead of the molecule and a nucleophilic amino acid residue (e.g., cysteine, lysine, histidine) on the protein.[4]
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is designed to leverage this paradigm. The dihydrobenzofuran scaffold provides the binding motif, while the bromomethyl group serves as the alkylating agent. The reactivity of the C-Br bond allows for nucleophilic substitution by a suitably positioned amino acid side chain within the target's binding site.
Section 2: Core In Vitro Applications and Methodologies
The primary in vitro applications of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran revolve around its ability to act as a covalent modifier. This section outlines key experimental workflows to characterize its activity and identify its biological targets.
Validating Covalent Target Engagement
A critical first step is to confirm that the compound indeed forms a covalent bond with its intended or putative protein target. Several robust in vitro methods can be employed.
Principle: Mass spectrometry (MS) provides direct evidence of covalent modification by detecting the mass shift in the target protein corresponding to the addition of the compound.
Materials:
-
Purified recombinant target protein
-
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (stock solution in DMSO)
-
Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Iodoacetamide (IAM) for alkylating free cysteines (optional, for peptide mapping)
-
Protease (e.g., Trypsin, Chymotrypsin)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the purified target protein with a molar excess (e.g., 10-fold) of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran in the assay buffer for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). Include a vehicle control (DMSO).
-
Intact Protein Analysis:
-
Desalt the protein samples using a suitable method (e.g., zip-tipping or buffer exchange).
-
Analyze the samples by ESI-MS to determine the mass of the intact protein. A mass increase corresponding to the molecular weight of the dihydrobenzofuran fragment (minus HBr) confirms covalent adduct formation.
-
-
Peptide Mapping (for identifying the site of modification):
-
Denature the protein samples (e.g., with urea or guanidinium HCl).
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate free cysteines with IAM (if desired).
-
Digest the protein with a specific protease (e.g., trypsin) overnight.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides with a mass modification corresponding to the covalent adduct. The fragmentation pattern will pinpoint the specific amino acid residue that has been modified.[6][7]
-
Data Interpretation:
| Result | Interpretation |
| Mass increase on intact protein | Covalent adduct formation confirmed. |
| No mass increase | No covalent binding under the tested conditions. |
| Modified peptide identified | Site of covalent modification pinpointed. |
Principle: This functional assay differentiates between reversible and irreversible inhibitors. The biological effect of a covalent inhibitor will persist even after the compound is removed from the assay medium.[4]
Materials:
-
Enzyme and substrate or cell line and relevant reagents for a functional assay (e.g., kinase activity assay, cell proliferation assay).
-
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
-
Assay buffer or cell culture medium.
-
Centrifugation-based buffer exchange devices or standard cell washing protocols.
Procedure:
-
Treatment: Treat the enzyme or cells with a saturating concentration of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran for a defined period.
-
Washout:
-
For enzymes: Use a buffer exchange device to remove the unbound compound.
-
For cells: Pellet the cells by centrifugation, remove the supernatant, and wash the cells multiple times with fresh medium.
-
-
Functional Assay: Resuspend the washed enzyme or cells in fresh assay buffer/medium containing the substrate or necessary reagents and measure the biological activity.
-
Comparison: Compare the activity of the washed sample to a control sample that was not washed after treatment and a vehicle-treated control.
Expected Outcome:
Caption: Workflow and expected outcomes of a washout experiment.
Target Identification and Selectivity Profiling
For novel compounds like 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, identifying its cellular targets is a key objective. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[8]
Principle: In this approach, a cell lysate or living cells are pre-incubated with 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, which will covalently bind to its targets. Subsequently, a broad-spectrum covalent probe with a reporter tag (e.g., a fluorophore or biotin) is added. The targets of the test compound will be "occupied" and therefore will not react with the reporter probe. This results in a decreased signal for the target proteins, which can be detected by techniques like gel electrophoresis or mass spectrometry.[8]
Materials:
-
Cell lysate or intact cells.
-
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
-
A broad-spectrum covalent probe with a reporter tag (e.g., iodoacetamide-alkyne for click chemistry).
-
Reporter molecule (e.g., Azide-fluorophore or Azide-biotin).
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand).
-
SDS-PAGE gels and fluorescence scanner or streptavidin beads and mass spectrometer.
Procedure:
-
Pre-incubation: Incubate the cell lysate with varying concentrations of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran for a specific time.
-
Probe Labeling: Add the broad-spectrum covalent probe to the lysate and incubate.
-
Click Chemistry (if using an alkyne probe): Add the reporter azide and click chemistry reagents to attach the reporter tag.
-
Analysis:
-
Gel-based: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner. A decrease in band intensity in the presence of the test compound indicates a potential target.
-
MS-based: If using a biotin tag, enrich the labeled proteins using streptavidin beads, digest the proteins, and identify and quantify them by LC-MS/MS. A decrease in the abundance of a protein in the presence of the test compound identifies it as a potential target.
-
Data Visualization:
Caption: Conceptual workflow of competitive ABPP for target identification.
Assessment of Cellular Effects
Once target engagement is confirmed, it is essential to understand the downstream cellular consequences. Standard in vitro cell-based assays are used to assess the compound's impact on cell viability, proliferation, and mechanism of cell death.[9][10][11]
Principle: These assays measure the overall health of a cell population after treatment with the compound. MTT assays measure metabolic activity (a proxy for viability), while LDH release assays measure membrane integrity (an indicator of cytotoxicity).[12]
Materials:
-
Cancer or other relevant cell lines.
-
Cell culture medium and supplements.
-
96-well plates.
-
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
LDH release assay kit.
-
Plate reader.
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran for a desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Procedure (LDH Assay):
-
Follow the manufacturer's protocol for the LDH release assay kit. This typically involves collecting the cell culture supernatant, adding it to a reaction mixture, and measuring the absorbance to quantify the amount of LDH released.[12]
Quantitative Data Summary:
| Assay | Endpoint Measured | Typical Output |
| MTT | Metabolic Activity | IC50 Value (µM) |
| LDH Release | Membrane Integrity | % Cytotoxicity |
Section 3: Mechanistic Insights and Downstream Analysis
Beyond target identification and cytotoxicity, 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran can be used to probe specific cellular pathways. For instance, if a target is an enzyme in a signaling cascade, subsequent experiments should focus on the downstream effects of its inhibition.
Example Application: Investigating a Kinase Target
If ABPP experiments identify a protein kinase as a target, the following in vitro assays would be logical next steps:
-
In Vitro Kinase Assay: Use a purified kinase, a specific substrate, and ATP to confirm that the compound directly inhibits the kinase's enzymatic activity.
-
Western Blotting: Treat cells with the compound and probe for the phosphorylation status of the kinase's known downstream substrates. A decrease in phosphorylation would validate the on-target effect in a cellular context.
Conclusion and Future Directions
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran represents a versatile chemical tool with significant potential for in vitro research. Its reactive bromomethyl group, coupled with the privileged dihydrobenzofuran scaffold, makes it an ideal candidate for use as a covalent probe to identify and validate novel drug targets, as well as a starting point for the development of potent and selective irreversible inhibitors. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the biological activities of this and similar reactive compounds, ultimately contributing to a deeper understanding of complex biological systems and the discovery of new therapeutic agents.
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Emerging strategies in covalent inhibition. (2021). YouTube. [Link]
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Zhang, T., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [Link]
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Ghosh, A. K., et al. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. PMC. [Link]
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A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. (n.d.). ACS Publications. [Link]
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Sadler, N. C., & Wright, A. T. (2015). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
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Covalent chemical probes. (2025). PMC. [Link]
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Liebler, D. C., & Guengerich, F. P. (2005). Protein Damage by Reactive Electrophiles: Targets and Consequences. PMC. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
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Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. (n.d.). PMC. [Link]
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Parboosing, R., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. [Link]
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Reactivity of Benzofuran Derivatives. (2014). ResearchGate. [Link]
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How Screening Covalent Libraries Lands Hits Where Others Fail. (n.d.). Oncodesign Services. [Link]
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Covalent Inhibitors. (2023). Cambridge MedChem Consulting. [Link]
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Redox Signaling by Reactive Electrophiles and Oxidants. (2018). Chemical Reviews. [Link]
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Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]
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Reactive chemistry for covalent probe and therapeutic development. (n.d.). PMC. [Link]
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Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018). ResearchGate. [Link]
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In Vitro Alkylation Methods for Assessing the Protein Redox State. (2017). ResearchGate. [Link]
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2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran. (n.d.). PubChem. [Link]
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In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. (n.d.). ResearchGate. [Link]
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Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI. [Link]
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Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). ACS Publications. [Link]
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Fragment-based covalent ligand discovery. (2021). RSC Chemical Biology. [Link]
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Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. (n.d.). PMC. [Link]
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Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles. (2020). MDPI. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC. [Link]
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Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (n.d.). PMC. [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). Future Medicinal Chemistry. [Link]
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Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cell and Molecular Pharmacology. [Link]
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2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
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2,3-Dihydro-2-methylbenzofuran. (n.d.). PubChem. [Link]
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Endogenous generation of reactive oxidants and electrophiles and their reactions with DNA and protein. (n.d.). PubMed Central. [Link]
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2-(Bromomethyl)furan. (n.d.). PubChem. [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. [Link]
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Target Identification Strategies. (2024). Discovery On Target. [Link]
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed. [Link]
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Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). RSC Advances. [Link]
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Dihydrobenzofuran. (n.d.). PubChem. [Link]
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Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. (2021). bioRxiv. [Link]
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Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. (2025). ResearchGate. [Link]
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Substituted 5‑Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibito. (2023). Semantic Scholar. [Link]
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2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed. [Link]
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Applications of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran in Drug Discovery: A Technical Guide
Introduction: The Privileged 5-Fluoro-2,3-dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold frequently incorporated into the architecture of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for drug design. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Consequently, the 5-fluoro-2,3-dihydrobenzofuran scaffold has emerged as a "privileged" structure in medicinal chemistry, finding application in the development of therapeutics for a range of diseases.
This technical guide focuses on a key synthetic intermediate, 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran , and its applications in the discovery and development of novel drug candidates. The bromomethyl group at the 2-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This enables the rapid generation of diverse chemical libraries for screening and lead optimization.
Physicochemical Properties and Reactivity
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a reactive electrophile, with the benzylic bromide being an excellent leaving group. The electron-withdrawing fluorine atom on the aromatic ring can subtly influence the reactivity of the bromomethyl group.
| Property | Value |
| Molecular Formula | C₉H₈BrFO |
| Molecular Weight | 231.06 g/mol |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid |
| Reactivity | Highly susceptible to nucleophilic substitution at the bromomethyl carbon. |
The primary application of this reagent lies in its ability to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This versatility makes it an invaluable building block for constructing complex molecular architectures.
Synthetic Protocol: Preparation of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Workflow for the Synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Application Note: High-Throughput Analytical Strategies for 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Abstract & Introduction
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a key heterocyclic intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1] The presence of reactive bromomethyl and fluoro groups makes it a versatile building block, but also necessitates stringent quality control to ensure purity, identity, and stability.[2] In drug development and manufacturing, even trace impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods are paramount for monitoring reaction progress, quantifying the intermediate, and identifying any related substances or degradation products.
This application note presents two orthogonal, validated analytical methods for the comprehensive analysis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection, and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. The HPLC method is ideal for routine quality control, purity assessment, and stability testing, while the GC-MS method provides definitive structural confirmation and unparalleled sensitivity for impurity identification.
The causality behind each experimental choice is detailed, providing researchers and drug development professionals with a field-proven guide for implementation.
Method Selection Rationale: Orthogonal Approaches for Complete Characterization
Employing two distinct analytical techniques provides a more comprehensive profile of the analyte than a single method alone. This orthogonal approach is a cornerstone of modern pharmaceutical analysis.
-
High-Performance Liquid Chromatography (HPLC): This technique is the workhorse for purity analysis of non-volatile and thermally labile compounds.[3] Given the benzofuran structure, 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is expected to be a strong ultraviolet (UV) absorber, making HPLC-UV a straightforward and robust method for quantification.[4] A reversed-phase method, which separates compounds based on hydrophobicity, is well-suited for this molecule of moderate polarity. Furthermore, HPLC methods can be developed to be "stability-indicating," meaning they can separate the intact analyte from its potential degradation products, a critical requirement of regulatory bodies like the ICH.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile or semi-volatile compounds that are thermally stable. GC offers superior separation efficiency (higher resolution) compared to HPLC. Coupling it with a mass spectrometer provides not only retention time data but also mass-to-charge ratio information, which can elucidate the molecular weight and elemental composition of the analyte and its impurities.[7] The fragmentation pattern generated by electron ionization (EI) serves as a chemical "fingerprint," allowing for unambiguous identification by library matching or spectral interpretation.[8] This makes GC-MS an invaluable tool for identifying unknown impurities and confirming the structure of the main component.
Application Note I: Stability-Indicating RP-HPLC-UV Method
Principle and Methodological Approach
This method leverages reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The moderate polarity of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, imparted by the fluorine atom and the ether oxygen, allows for good retention and separation on a C18 column using a simple acetonitrile-water mobile phase.[4] The benzofuran core provides strong UV absorbance, enabling sensitive detection.
The method is designed to be stability-indicating, which is crucial for a reactive molecule containing a bromomethyl group susceptible to hydrolysis.[9] Forced degradation studies would be a necessary part of a full validation to prove that degradation products (such as the corresponding hydroxymethyl derivative) do not co-elute with the main peak.[3]
Experimental Protocol: HPLC-UV Analysis
3.2.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents: HPLC-grade acetonitrile, purified water (Milli-Q or equivalent).
-
Standard: 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran reference standard of known purity.
3.2.2 Sample and Standard Preparation
-
Diluent Preparation: Prepare a mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]
-
Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final nominal concentration of 100 µg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates.[10]
3.2.3 Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isocratic: Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Rationale: An isocratic mobile phase of 65% acetonitrile provides a good balance of retention and run time. A column temperature of 30°C ensures consistent retention times. A detection wavelength of 270 nm is chosen based on the typical absorbance maxima for benzofuran-like structures.[4]
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
Application Note II: Confirmatory GC-MS Method
Principle and Methodological Approach
This method provides definitive identification through the combination of chromatographic separation and mass analysis. The analyte must be sufficiently volatile and thermally stable to pass through the heated GC system without degradation. 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is expected to meet these criteria. Separation is achieved on a low-polarity capillary column.
Upon entering the mass spectrometer, molecules are ionized, typically by a high-energy electron beam (Electron Ionization - EI). This process is energetic and causes the molecule to fragment in a reproducible manner.[11] The resulting mass spectrum contains the molecular ion (M+) peak, which confirms the molecular weight, and fragment ion peaks that provide structural information. For this analyte, characteristic fragments would include the loss of the bromine atom (M-Br)+ and the bromomethyl group (M-CH2Br)+. The isotopic signature of bromine (approximately equal abundance of 79Br and 81Br) will result in a characteristic M+ and M+2 pattern for any bromine-containing fragment, providing strong evidence for its presence.[11]
Experimental Protocol: GC-MS Analysis
4.2.1 Instrumentation and Materials
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent fused silica capillary column.
-
Reagents: GC-grade dichloromethane or ethyl acetate.
-
Standard: 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran reference standard.
4.2.2 Sample and Standard Preparation
-
Diluent: Dichloromethane.
-
Standard/Sample Solution (100 µg/mL): Accurately weigh ~1 mg of the standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Further dilution may be required depending on instrument sensitivity.
-
Transfer: Transfer the solution to a 2 mL GC autosampler vial.[12]
4.2.3 GC-MS Conditions
| Parameter | Condition |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C, hold 1 min. Ramp at 20 °C/min to 280 °C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Rationale: An HP-5ms column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds. The split injection prevents column overloading and ensures sharp peaks. The oven temperature program is designed to elute the analyte efficiently while separating it from potential impurities.[13] Standard EI conditions (70 eV) are used to generate reproducible fragmentation patterns for library comparison.[8]
GC-MS Analysis Workflow
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. osti.gov [osti.gov]
Application Note: A Comprehensive NMR-Based Approach for the Structural Elucidation of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Abstract
This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, a key intermediate in pharmaceutical synthesis. Leveraging a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, we present a systematic protocol for unambiguous resonance assignment and structural confirmation. This guide is tailored for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of complex organic molecules. We delve into the causality behind experimental choices, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. The protocols for 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments are detailed, providing a self-validating system for structural verification.
Introduction: The Significance of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran and the Role of NMR
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. The introduction of a fluorine atom at the 5-position and a reactive bromomethyl group at the 2-position creates a versatile building block for the synthesis of novel drug candidates. The precise structural integrity of this intermediate is paramount for the success of subsequent synthetic steps and the biological activity of the final compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the non-destructive structural analysis of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their through-bond connectivities provides a detailed molecular fingerprint. This application note outlines a comprehensive NMR strategy to unequivocally confirm the structure of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
Predicted NMR Spectral Data
While experimental data for the title compound is not widely available, we can predict the approximate chemical shifts (δ) and coupling constants (J) based on known substituent effects on the 2,3-dihydrobenzofuran ring system, the influence of the bromomethyl group, and the impact of the fluorine substituent on the aromatic ring. These predicted values serve as a guide for the interpretation of experimentally acquired spectra.
Table 1: Predicted ¹H NMR Data for 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (in CDCl₃, 500 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-2 | 5.10 - 5.30 | m | - |
| H-3a | 3.25 - 3.45 | dd | J(3a, 3b) ≈ 16.0, J(3a, 2) ≈ 9.0 |
| H-3b | 3.05 - 3.25 | dd | J(3b, 3a) ≈ 16.0, J(3b, 2) ≈ 7.0 |
| H-4 | 6.80 - 6.95 | dd | J(4, 6) ≈ 2.5, J(4, F) ≈ 9.0 |
| H-6 | 6.65 - 6.80 | ddd | J(6, 7) ≈ 8.5, J(6, F) ≈ 4.5, J(6, 4) ≈ 2.5 |
| H-7 | 6.70 - 6.85 | dd | J(7, 6) ≈ 8.5, J(7, F) ≈ 0 |
| H-8a | 3.60 - 3.80 | dd | J(8a, 8b) ≈ 10.5, J(8a, 2) ≈ 5.0 |
| H-8b | 3.40 - 3.60 | dd | J(8b, 8a) ≈ 10.5, J(8b, 2) ≈ 6.0 |
Table 2: Predicted ¹³C NMR and DEPT-135 Data for 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (in CDCl₃, 125 MHz)
| Carbon | Predicted δ (ppm) | DEPT-135 |
| C-2 | 82.0 - 85.0 | CH |
| C-3 | 32.0 - 35.0 | CH₂ |
| C-3a | 128.0 - 131.0 | C |
| C-4 | 110.0 - 113.0 (d, ²J(C,F)) | CH |
| C-5 | 157.0 - 160.0 (d, ¹J(C,F)) | C |
| C-6 | 114.0 - 117.0 (d, ²J(C,F)) | CH |
| C-7 | 109.0 - 112.0 (d, ³J(C,F)) | CH |
| C-7a | 155.0 - 158.0 (d, ⁴J(C,F)) | C |
| C-8 | 35.0 - 38.0 | CH₂ |
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Analyte Preparation: Dissolve approximately 5-10 mg of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Tube Quality: Use a high-quality, clean NMR tube to ensure good magnetic field homogeneity.[1][2]
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C{¹H} NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.
-
-
DEPT-135:
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Parameters: Use standard instrument parameters. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin systems (i.e., which protons are coupled to each other).[3][4][5]
-
Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: 12-15 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans: 4-8 per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[6][7][8]
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: 12-15 ppm in the proton dimension (F2) and 180-200 ppm in the carbon dimension (F1).
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[6]
-
Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Parameters: Optimize the long-range coupling delay for an average J-coupling of 8 Hz.
-
Spectral Width: Same as HSQC.
-
Number of Increments: 512-1024 in F1.
-
Number of Scans: 16-32 per increment.
-
Data Processing and Interpretation: A Step-by-Step Guide
Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
Interpretation of Spectra
-
¹H NMR Analysis:
-
Integration: The integral values should correspond to the number of protons in each environment (e.g., a 1H multiplet for H-2, two 1H doublets of doublets for H-3a and H-3b, etc.).
-
Chemical Shifts: The aromatic region will show the effect of the fluorine substituent. The proton ortho to the fluorine (H-4) will likely be a doublet of doublets due to coupling to both H-6 and the fluorine. The protons of the bromomethyl group (H-8) are expected to be diastereotopic and appear as two separate doublets of doublets.
-
Multiplicity: The splitting patterns will provide initial information about neighboring protons.
-
-
¹³C and DEPT-135 Analysis:
-
The ¹³C spectrum should show nine distinct carbon signals.
-
The DEPT-135 spectrum will confirm the presence of two CH₂ groups (C-3 and C-8, negative phase), four CH groups (C-2, C-4, C-6, and C-7, positive phase), and three quaternary carbons (C-3a, C-5, and C-7a, absent).[6] The carbon directly bonded to fluorine (C-5) will exhibit a large ¹J(C,F) coupling, appearing as a doublet. Other aromatic carbons will show smaller through-bond couplings to fluorine.
-
-
COSY Analysis:
-
Expect to see correlations between H-2 and the diastereotopic protons at H-3 and H-8.
-
In the aromatic region, a correlation between H-6 and H-7, and a weaker correlation between H-4 and H-6 should be observed, defining the aromatic spin system.
-
-
HSQC Analysis:
-
This spectrum will directly link each proton to its attached carbon, allowing for the unambiguous assignment of all protonated carbons. For example, the proton signal around 5.10-5.30 ppm will correlate with the carbon signal at 82.0-85.0 ppm, assigning them as H-2 and C-2, respectively.
-
-
HMBC Analysis:
-
This is the key experiment for assembling the molecular fragments.
-
Key Correlations:
-
H-8 protons should show a correlation to C-2, confirming the attachment of the bromomethyl group.
-
H-2 should show correlations to C-3, C-7a, and C-8.
-
H-3 protons should show correlations to C-2 and C-3a.
-
The aromatic protons (H-4, H-6, H-7) will show correlations to neighboring carbons and across the ether linkage to C-7a, definitively placing the dihydrofuran ring on the aromatic system.
-
-
Diagram of Key HMBC Correlations
Caption: Predicted key HMBC correlations for structural confirmation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete and unambiguous structural elucidation of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran. By following the detailed protocols and interpretation guide presented in this application note, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the quality and integrity of their downstream applications in drug discovery and development. The systematic application of COSY, HSQC, and HMBC experiments creates a self-validating dataset that leaves no ambiguity in the final structural assignment.
References
-
Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]
-
ATB (Automated Topology Builder). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. Available at: [Link]
-
da Silva, A. M., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
- Choi, H. D., et al. (2007). 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online.
-
Pereira, M. M. A., et al. (2017). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. Molecules. Available at: [Link]
-
PubChem. 2-(Bromomethyl)furan. Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2022). COSY Spectra. Available at: [Link]
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Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
CSB SJU Chemistry. (2020). Introduction to HMBC. Available at: [Link]
-
Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. Available at: [Link]
-
Epistemeo. (2012). Introduction to COSY NMR Spectroscopy. Available at: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. Available at: [Link]
-
Western University. NMR Sample Preparation. Available at: [Link]
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Fluorine NMR. Available at: [Link]
-
Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum. Available at: [Link]
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CEITEC. Measuring methods available and examples of their applications 2D HMBC. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is HSQC NMR?. Available at: [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY. Available at: [Link]
-
Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]
-
da Silva, A. M., et al. (2014). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
Choi, H. D., & Lee, U. (2014). Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
-
University of Ottawa. (2017). HMBC vs. H2BC. Available at: [Link]
-
Columbia University, NMR Core Facility. COSY. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]
-
PubChem. 2,3-Dihydro-2-methylbenzofuran. Available at: [Link]
-
ACS Publications. (2019). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. Available at: [Link]
-
Choi, H. D., et al. (2007). 2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran. PMC. Available at: [Link]
-
Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
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- 7. modgraph.co.uk [modgraph.co.uk]
- 8. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust, two-step synthetic pathway to obtain 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, a key building block in medicinal chemistry. The synthesis begins with the base-catalyzed reaction of 4-fluorophenol and epichlorohydrin to form the intermediate alcohol, (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol. This intermediate is subsequently converted to the target compound via bromination with phosphorus tribromide. This document provides a thorough, step-by-step protocol, including reagent specifications, reaction conditions, purification methods, and safety considerations. The rationale behind the methodological choices is elucidated to provide a deeper understanding of the synthetic strategy.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated 2,3-dihydrobenzofuran derivatives are of considerable interest in drug discovery and development. 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, in particular, serves as a versatile intermediate for the introduction of the 5-fluoro-2,3-dihydrobenzofuran-2-methyl moiety into a wide range of molecular architectures through nucleophilic substitution reactions.
This guide presents a reliable and scalable laboratory synthesis of this valuable compound. The described two-step approach is designed for clarity and reproducibility, making it suitable for both academic research and industrial applications.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for the preparation of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
Part 1: Synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
This initial step involves the formation of a phenoxide from 4-fluorophenol, which then acts as a nucleophile to open the epoxide ring of epichlorohydrin. The resulting intermediate undergoes an intramolecular cyclization to yield the desired dihydrobenzofuran methanol derivative. The choice of a strong base and an appropriate solvent is critical for achieving a good yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorophenol | ≥99% | Sigma-Aldrich |
| Epichlorohydrin | ≥99% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific |
| Methanol (MeOH) | Anhydrous, 99.8% | Acros Organics |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR Chemicals |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 4-fluorophenol (11.2 g, 0.1 mol) in methanol (100 mL).
-
Base Addition: To the stirred solution, add sodium hydroxide pellets (4.4 g, 0.11 mol) portion-wise. The reaction is exothermic, and the mixture may warm up. Stir until all the sodium hydroxide has dissolved and a clear solution of sodium 4-fluorophenoxide is formed.
-
Epichlorohydrin Addition: Add epichlorohydrin (9.25 g, 0.1 mol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 3:1) to afford (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol as a colorless oil.
Reaction Mechanism
Troubleshooting & Optimization
Technical Support Center: Synthesis of Halogenated Dihydrobenzofurans
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of halogenated dihydrobenzofurans. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Dihydrobenzofurans are core structures in numerous bioactive natural products and pharmaceuticals, and the introduction of halogens can significantly modulate their biological activity.[1][2] However, their synthesis is often fraught with challenges ranging from poor regioselectivity to unstable intermediates.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and recent literature.
Troubleshooting Guide: Navigating Common Experimental Failures
This section addresses specific problems you might encounter at the bench. Each answer delves into the underlying causality and provides actionable solutions.
Question 1: My reaction is producing a mixture of regioisomers during halogenation. How can I achieve better control?
Answer: Poor regioselectivity is a classic challenge in aromatic chemistry, and the dihydrobenzofuran system is no exception. The outcome of the halogenation is a delicate interplay between the inherent directing effects of the substituents on the benzene ring and the reaction mechanism (electrophilic vs. radical).
Causality & Solutions:
-
Mechanism Ambiguity (Electrophilic vs. Radical): The single most common cause of poor selectivity is an unintended competition between electrophilic aromatic substitution and free-radical pathways.
-
Electrophilic Aromatic Substitution (EAS): This pathway is desired for regioselective halogenation of the aromatic ring. It requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the halogen (Cl₂, Br₂) and proceeds via a stabilized carbocation intermediate (arenium ion).[3][4] The position of halogenation is dictated by the existing substituents. The ether oxygen of the dihydrofuran ring is an ortho-, para-director.
-
Free-Radical Halogenation: This pathway typically occurs at benzylic or allylic positions if available, or unselectively on the aromatic ring under UV light or with radical initiators.[5][6] If your starting material has alkyl groups on the aromatic ring, you may see side-chain halogenation.
-
-
Substituent Effects: If your dihydrobenzofuran already contains substituents on the aromatic ring, their electronic properties will strongly influence the position of the incoming halogen in an EAS reaction. Powerful activating groups can lead to multiple products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: My yield is very low due to the formation of a stable adduct or decomposition of my starting material. What's happening?
Answer: This issue often points to the formation of an overly stable intermediate or a reaction that is too harsh for the substrate. Dihydrobenzofurans, while aromatic, can be sensitive.
Causality & Solutions:
-
Halogen-Heterocycle Adduct Formation: In the presence of halogens, benzofurans and their derivatives can form stable adducts where the halogen adds across the 2,3-double bond of the furan ring, effectively halting the desired aromatic substitution pathway.[7] This is particularly noted in brominations at low temperatures.[7]
-
Solution: Gently warming the reaction mixture can sometimes promote the decomposition of this adduct, leading to the desired ring-halogenated product.[7] However, this must be done cautiously to avoid side reactions. Changing the solvent to one that disfavors the adduct's stability can also be effective.
-
-
Harsh Reaction Conditions: Many older synthetic protocols for dihydrobenzofurans rely on harsh conditions that can lead to decomposition, especially with sensitive functional groups.[8]
-
Solution: Transition to modern, milder synthetic methods. Palladium-catalyzed reactions, for example, are known for their tolerance of diverse functional groups and proceed under mild conditions.[9][10] Similarly, photocatalytic methods can offer a much gentler alternative to traditional heating.[11]
-
Question 3: I am attempting a transition-metal-catalyzed cyclization to form the dihydrobenzofuran ring, but the reaction is inefficient. How can I optimize it?
Answer: Transition-metal-catalyzed reactions are powerful but highly dependent on the fine-tuning of several parameters. Inefficiency can stem from catalyst deactivation, poor ligand choice, or suboptimal conditions.
Causality & Solutions:
-
Catalyst System: The choice of metal, ligand, and additives is paramount.
-
Palladium: Widely used for Heck couplings and similar cyclizations. Ligands are crucial for stability and reactivity.[9][10]
-
Rhodium: Effective for C-H activation/[3+2] annulation strategies.[9][10]
-
Copper & Nickel: Also employed for various cyclization strategies, often offering different reactivity profiles.[9]
-
-
Solvent and Base: These components influence catalyst solubility, stability, and the overall reaction rate. The base is often critical for regenerating the active catalytic species.
Table 1: Common Catalyst Systems for Dihydrobenzofuran Synthesis
| Catalyst System | Typical Reaction Type | Advantages | Key Considerations | Reference |
| PdCl₂(PPh₃)₂ / Base | Intramolecular Heck Cyclization | Good functional group tolerance, well-established. | Ligand choice is critical; catalyst can be sensitive to air/moisture. | [9][10] |
| [RhCp*Cl₂]₂ / NaOAc | C-H Activation / Annulation | High regioselectivity, step-economic. | Requires a directing group on the substrate. | [9][10] |
| CuI / Base | Intramolecular Cyclization | Inexpensive metal, good for certain substrates. | Can require higher temperatures than Pd/Rh systems. | [9] |
| Ni(COD)₂ / Ligand | Reductive Coupling | Excellent for forming sterically hindered products. | Sensitive to oxygen; requires inert atmosphere techniques. | [9] |
Optimization Protocol: If your reaction is failing, consider a systematic screen of ligands, solvents, and bases. Start with common systems reported in the literature for similar substrates before moving to more exotic conditions.
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the synthesis of halogenated dihydrobenzofurans.
Question 1: What are the main strategies for synthesizing halogenated dihydrobenzofurans?
There are two primary approaches:
-
Late-Stage Halogenation: Synthesize the 2,3-dihydrobenzofuran core first and then introduce the halogen onto the aromatic ring via electrophilic aromatic substitution (EAS). This is often the most direct method if the parent dihydrobenzofuran is readily available.
-
Cyclization of Halogenated Precursors: Start with a halogenated phenol derivative and construct the dihydrofuran ring onto it. This is advantageous when the desired halogenation pattern is difficult to achieve on the pre-formed heterocycle or when the precursor is commercially available. Methods like intramolecular Heck reactions of o-bromoallylphenols are common examples.[12]
Question 2: How do I choose the correct halogenating agent?
The choice depends on the desired halogen and the required reactivity and selectivity.
-
For Bromination:
-
Br₂ with a Lewis Acid (e.g., FeBr₃): The standard method for electrophilic aromatic bromination. Highly effective but can be aggressive.[4]
-
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine. Often used with a proton source (like acetic acid) or a Lewis acid for aromatic halogenation. In the presence of UV light, it acts as a radical brominating agent for allylic/benzylic positions.[13]
-
-
For Chlorination:
-
Cl₂ with a Lewis Acid (e.g., FeCl₃, AlCl₃): The most common method. Chlorine is less selective than bromine, so temperature control is crucial to minimize side products.[14]
-
N-Chlorosuccinimide (NCS): A solid, easier-to-handle source of chlorine that can be used for electrophilic chlorination under acidic conditions.
-
Question 3: What is the mechanistic difference between radical and electrophilic bromination, and how does it affect my product?
Understanding this distinction is critical for controlling the outcome of your reaction.
Caption: Comparison of Electrophilic vs. Radical Bromination Pathways.
-
Electrophilic Substitution targets the electron-rich aromatic π-system, leading to substitution on the ring itself. It is facilitated by Lewis acids and darkness.
-
Radical Substitution targets weaker C-H bonds, typically at allylic or benzylic positions, via a chain reaction mechanism initiated by UV light or heat.[6] If you have an alkyl-substituted dihydrobenzofuran, this pathway will likely lead to side-chain halogenation.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Bromination of 2,3-Dihydrobenzofuran
This protocol is a representative example and should be adapted based on the specific substrate and scale.
Materials:
-
2,3-Dihydrobenzofuran (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Bromine (1.05 eq)
-
Anhydrous Iron(III) Bromide (FeBr₃) (0.1 eq)
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add the 2,3-dihydrobenzofuran substrate and anhydrous DCM.
-
Inert Atmosphere: Purge the flask with nitrogen and cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add the anhydrous FeBr₃ catalyst to the stirred solution.
-
Bromine Addition: Prepare a solution of bromine in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated sodium thiosulfate solution to destroy any excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired halogenated dihydrobenzofuran.
References
-
Kaur, N., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. [Link]
-
Wang, Z., et al. (2026). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]
-
Kour, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]
-
Kaur, N., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
-
Gribble, G. W. (2013). Halogenation At Tiffany's. Master Organic Chemistry. [Link]
-
Procino, A., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Baciocchi, E., Clementi, S., & Sebastiani, G. V. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kaur, N., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. ResearchGate. [Link]
-
Jurasek, M., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Chad's Prep. (2020). 10.1 Free Radical Halogenation. YouTube. [Link]
-
Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis. [Link]
-
News-Medical.Net. (2022). Green methodologies for the synthesis of heterocyclic compounds. News-Medical.Net. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. chemistry.msu.edu. [Link]
-
jOeCHEM. (2017). Free Radical Halogenation, Part 1. YouTube. [Link]
-
L.S. College, Muzaffarpur. (2020). Free-radical halogenation. lscollege.ac.in. [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this important intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, which is typically prepared via the radical bromination of 2-methyl-5-fluoro-2,3-dihydrobenzofuran.
Issue 1: Low Yield of the Desired Product
Question: My reaction is consuming the starting material, but the yield of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the benzylic bromination of 2-methyl-5-fluoro-2,3-dihydrobenzofuran are a common challenge and can often be attributed to several competing side reactions. The primary culprits are typically over-bromination and the formation of polar byproducts that complicate purification.
Causality and Resolution:
-
Over-bromination: The most prevalent side reaction is the formation of the dibrominated byproduct, 2-(dibromomethyl)-5-fluoro-2,3-dihydrobenzofuran. This occurs when the desired product reacts further with the brominating agent.
-
Solution: Carefully control the stoichiometry of your brominating agent, typically N-bromosuccinimide (NBS). Use no more than 1.05-1.1 equivalents of NBS. A slow, portion-wise addition of NBS can also help to maintain a low concentration of the brominating species, favoring mono-bromination.
-
-
Hydrolysis during Workup: The product, a benzylic bromide, is susceptible to hydrolysis, especially in the presence of water and even mild bases, leading to the formation of 2-(hydroxymethyl)-5-fluoro-2,3-dihydrobenzofuran.
-
Solution: Perform the aqueous workup with cooled, deionized water and avoid basic conditions. Minimize the contact time of the organic layer with the aqueous phase. Ensure your organic solvents for extraction are dry.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is active and used in an appropriate catalytic amount (typically 1-5 mol%).
-
Experimental Protocol: Optimizing Reaction Conditions for Higher Yield
-
To a solution of 2-methyl-5-fluoro-2,3-dihydrobenzofuran (1 equivalent) in a dry, non-polar solvent (e.g., carbon tetrachloride, cyclohexane) under an inert atmosphere (Nitrogen or Argon), add a catalytic amount of a radical initiator (e.g., AIBN, 0.02 equivalents).
-
Heat the reaction mixture to reflux.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with cold, deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Identification of Unexpected Peaks in Spectroscopic Data (NMR, MS)
Question: I've isolated my product, but my 1H NMR and Mass Spectrum show unexpected signals. What are these impurities?
Answer:
The presence of unexpected peaks is a clear indication of byproduct formation. Below is a table summarizing the common byproducts and their expected spectroscopic signatures to aid in their identification.
| Byproduct Name | Structure | Key 1H NMR Signals (indicative) | Expected Mass (M+) |
| 2-(Dibromomethyl)-5-fluoro-2,3-dihydrobenzofuran | ![]() | Singlet around 6.5-7.0 ppm for the -CHBr2 proton. | ~308, 310, 312 (Isotopic pattern for Br2) |
| 2-(Hydroxymethyl)-5-fluoro-2,3-dihydrobenzofuran | ![]() | Doublet for the -CH2OH protons, broad singlet for the -OH proton. | ~168 |
| 5-Fluoro-2-methylbenzofuran | ![]() | Singlet for the methyl group, signals in the aromatic region indicative of the furan ring. | ~150 |
| Ring-Brominated Isomers | ![]() | Complex aromatic splitting pattern, absence of the benzylic CH2Br signal. | ~230, 232 (Isotopic pattern for Br) |
Causality and Resolution:
-
Dibrominated Impurity: Arises from using an excess of NBS or prolonged reaction times.
-
Hydroxymethyl Impurity: A result of hydrolysis during workup or purification.
-
Benzofuran Impurity: Can form via elimination of HBr, which is favored by heat and the presence of bases.
-
Ring-Brominated Impurities: While less common in radical brominations, they can occur, especially if there are traces of acid or if the reaction is run under conditions that favor electrophilic aromatic substitution. The ether oxygen of the dihydrofuran ring is an activating group, which can direct bromination to the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran?
The most frequently encountered byproduct is 2-(dibromomethyl)-5-fluoro-2,3-dihydrobenzofuran, resulting from over-bromination of the starting material. Careful control of the stoichiometry of the brominating agent is the most effective way to minimize its formation.
Q2: Can bromination occur on the aromatic ring?
Yes, while benzylic bromination is the desired reaction pathway under radical conditions, electrophilic aromatic substitution on the benzene ring can occur as a side reaction. The ether oxygen in the dihydrofuran ring is an activating group, which can make the aromatic ring susceptible to bromination, particularly at positions 4 and 6. This is more likely to happen if the reaction conditions are not strictly radical (e.g., presence of Lewis acids) or if a less selective brominating agent is used.
Q3: How can I effectively purify the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran from its byproducts. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity differences between the desired product, the less polar starting material and dibrominated byproduct, and the more polar hydroxymethyl byproduct allow for good separation.
Q4: My product seems to degrade over time. What are the storage recommendations?
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a benzylic bromide and can be sensitive to light, heat, and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (refrigerated or frozen).
Visualizing Reaction Pathways
To better understand the potential reaction outcomes, the following diagrams illustrate the desired reaction and the formation of major byproducts.
Caption: Primary reaction pathways in the synthesis of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes. Available at: [Link]
- Benzofuran derivatives, process for their preparation and intermediates thereof. Google Patents.
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry. Available at: [Link]
Technical Support Center: Optimizing the Purity of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Welcome to the technical support center for 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the purity of your product and overcome common challenges encountered during its synthesis and purification.
Troubleshooting Guide: A Deeper Dive into Your Experiment
This section addresses specific issues you may encounter during the synthesis and purification of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, offering explanations and actionable solutions.
Problem 1: Low Yield After Bromination of 2-(Hydroxymethyl)-5-fluoro-2,3-dihydrobenzofuran
Question: I am synthesizing 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran from its corresponding alcohol using phosphorus tribromide (PBr₃), but my yields are consistently low, often in the 50-60% range. The reaction appears clean by TLC analysis. What could be the cause, and how can I improve it?
Answer:
Low yields in the bromination of alcohols with PBr₃, despite a clean reaction profile on TLC, are a common issue. The primary culprit is often the formation of a phosphite ester intermediate that is water-soluble and lost during the aqueous workup.[1]
Causality and Mechanistic Insight:
The reaction of an alcohol with PBr₃ proceeds through an Sₙ2 mechanism. The alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms an alkoxyphosphonium bromide intermediate. A subsequent backside attack by the bromide ion on the carbon bearing the oxygen results in the desired alkyl bromide and a phosphorus-containing byproduct. However, an intermediate phosphite ester can be formed, which, if not fully converted to the bromide, can be hydrolyzed during the aqueous quench and partitioned into the aqueous layer, leading to significant product loss.[2][3][4]
Solutions and Experimental Protocols:
-
Optimize Reagent Stoichiometry: While one equivalent of PBr₃ can theoretically react with three equivalents of the alcohol, using a slight excess of PBr₃ (e.g., 1.1 to 1.2 equivalents relative to the alcohol) can help drive the reaction to completion and minimize the formation of stable phosphite ester intermediates.[1]
-
Inverse Addition: Instead of adding PBr₃ to the alcohol, try adding the alcohol solution dropwise to a cooled solution of PBr₃. This "inverse addition" maintains an excess of the brominating agent throughout the reaction, favoring the complete conversion of the alcohol.[1]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions. After the initial addition, allowing the reaction to slowly warm to room temperature can facilitate the completion of the Sₙ2 displacement.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). PBr₃ reacts vigorously with water, which can reduce its effectiveness and lead to the formation of phosphorous acid and HBr, potentially causing other side reactions.
Problem 2: Presence of Multiple Spots on TLC After Bromination
Question: My TLC plate of the crude 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran shows multiple spots, some of which are very close to my product spot. How can I identify these impurities and effectively remove them?
Answer:
The presence of multiple spots on TLC indicates the formation of byproducts. For benzylic bromides, these can include unreacted starting material, dibrominated species, or degradation products. The close proximity of spots suggests similar polarities, which can make purification challenging.[5]
Potential Impurities and Their Origins:
-
Unreacted 2-(Hydroxymethyl)-5-fluoro-2,3-dihydrobenzofuran: Incomplete reaction is a common source of this impurity. It will appear as a more polar spot on the TLC plate compared to the product.
-
Dibrominated Byproducts: Although less common for benzylic bromination with PBr₃ compared to radical bromination, over-bromination can occur, especially if there are other reactive sites on the molecule.
-
Elimination Products: The dihydrobenzofuran ring system can be sensitive to acidic conditions that may be generated in situ, potentially leading to elimination byproducts.
-
Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis back to the alcohol, especially during aqueous workup if the pH is not controlled.
Purification Strategies:
Workflow for Purification of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
Caption: A typical workflow for the purification of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
Detailed Protocol for Column Chromatography:
Column chromatography is a highly effective method for separating compounds with different polarities.[6]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic purifications. |
| Eluent System | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by the product, and finally the more polar starting material. |
| TLC Monitoring | Staining and UV Visualization | Use a UV lamp to visualize aromatic compounds and a suitable stain (e.g., potassium permanganate) to visualize the alcohol starting material which may not be strongly UV active.[5] |
Step-by-Step Protocol:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elute: Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran?
A1: For fluorinated aromatic compounds, a common and effective recrystallization solvent system is a mixture of a non-polar solvent and a slightly more polar solvent.[7] A good starting point would be a mixture of hexanes and ethyl acetate or toluene and methanol.[7] The ideal solvent system will dissolve the compound when hot but result in poor solubility when cold, allowing for the crystallization of the pure product while impurities remain in the mother liquor.
Recrystallization Solvent Screening Table
| Solvent System | Expected Solubility Profile | Notes |
| Hexane/Ethyl Acetate | Good for moderately polar compounds. | A versatile and commonly used system. |
| Toluene/Methanol | Effective for aromatic compounds. | Toluene provides good solubility for the aromatic core, while methanol acts as an anti-solvent.[7] |
| Isopropanol | Can be effective as a single solvent. | The compound should be sparingly soluble at room temperature but dissolve upon heating. |
Q2: My purified 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran degrades over time. How can I improve its stability?
A2: Benzylic bromides are known to be lachrymatory and can be unstable, particularly in the presence of moisture or light. Hydrolysis of the bromomethyl group back to the hydroxymethyl group is a common degradation pathway.
Storage Recommendations:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
-
Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation reactions.
-
Light Protection: Store in an amber vial or a container protected from light to prevent light-induced degradation.
Q3: Are there any specific analytical techniques recommended for assessing the purity of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. It can be particularly useful for detecting residual solvents and low-boiling point byproducts.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the target compound from non-volatile impurities and closely related structural analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and detect impurities with distinct spectral signatures.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
References
-
Hutchins, R. O., Masilamani, D., & Maryanoff, C. A. (1976). Convenient synthesis of labile optically active secondary alkyl bromides from chiral alcohols. The Journal of Organic Chemistry, 41(6), 1071-1073. Available at: [Link]
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Pharmaffiliates. (n.d.). Vilazodone-impurities. Available at: [Link]
- CN107098791B - Preparation method of benzyl bromide - Google Patents. (n.d.).
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Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. (2003). ARKIVOC, 2003(6), 49-61. Available at: [Link]
-
Organic Chemistry Reaction Map. (n.d.). Alcohol to Bromide - Common Conditions. Available at: [Link]
-
Xia, Y., et al. (2020). Microbial transformation of 5-hydroxymethylfurfural (HMF) to 2,5-Bis(hydroxymethyl)furan (BHMF). Biotechnology for Biofuels, 13(1), 1-13. Available at: [Link]
-
Supplementary Information for: A continuous-flow protocol for the benzylic bromination of toluene derivatives using N-bromosuccinimide. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Godt, H. C., & Quinn, J. F. (1956). Fluorination of Haloaromatic Compounds. Journal of the American Chemical Society, 78(15), 3569-3572. Available at: [Link]
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ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Available at: [Link]
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de Weerd, C., et al. (2022). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry, 87(3), 1545-1555. Available at: [Link]
-
OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available at: [Link]
- CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents. (n.d.).
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Gaset, A., et al. (1981). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 1996(1), 19-24. Available at: [Link]
-
Kumar, A., et al. (2012). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Trade Science Inc.. Available at: [Link]
-
An investigation of the synthesis of vilazodone. (2017). Research on Chemical Intermediates, 43(11), 6335-6346. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. Available at: [Link]
-
Solvias AG. (2007). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Available at: [Link]
-
Gaset, A., et al. (1996). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 1(1), 19-24. Available at: [Link]
-
Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? r/chemistry. Available at: [Link]
-
Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. r/chemhelp. Available at: [Link]
-
Uchida, N., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 247-254. Available at: [Link]
-
SynZeal. (n.d.). Vilazodone Impurity 57. Available at: [Link]
-
Toda, F., & Suzuki, T. (1998). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 1(1), 49-51. Available at: [Link]
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Technical Support Center: Navigating the Purification of Brominated Organic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of brominated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The inherent reactivity and properties of the carbon-bromine bond necessitate a nuanced approach to purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles and achieve the desired purity for your compounds.
The Bromine Enigma: Why Purification Can Be a Challenge
Brominated organic compounds are pivotal in various fields, from pharmaceuticals to materials science. However, the very characteristics that make them useful—the polarizability and leaving group potential of the bromine atom—also render their purification a delicate task. Key challenges stem from:
-
Lability of the C-Br Bond: The carbon-bromine bond is susceptible to cleavage under various conditions, leading to degradation and the formation of hard-to-remove impurities. This process, known as dehalogenation, can be triggered by nucleophiles, bases, reducing agents, and even certain chromatographic stationary phases.[1][2]
-
Formation of Complex Impurity Profiles: Bromination reactions can often yield a mixture of products, including regioisomers and polybrominated species, which may have very similar physical properties to the desired compound, making separation difficult.[3]
-
Residual Bromine: Free elemental bromine (Br₂) is often left over after a reaction and can be challenging to remove completely, often requiring specific quenching agents.[4][5]
-
"Stealth" Impurities: Dehalogenated impurities can sometimes co-elute with the target compound in chromatographic methods, making them difficult to detect and separate.[6][7]
This guide will provide a structured approach to tackling these issues, moving from general principles to specific, actionable troubleshooting steps.
Section 1: Troubleshooting Guide for Column Chromatography
Column chromatography is a cornerstone of purification, yet it can be fraught with challenges when dealing with brominated compounds.
FAQ 1: My brominated compound appears to be degrading on the silica gel column. What's happening and how can I prevent it?
Answer:
This is a classic problem rooted in the acidity of standard silica gel. The silanol groups (Si-OH) on the silica surface can act as Brønsted or Lewis acids, promoting the elimination of HBr or substitution reactions, leading to decomposition of your compound.
Causality: The lone pairs on the bromine atom can interact with the acidic protons of the silanol groups, weakening the C-Br bond and making the compound susceptible to degradation.
Troubleshooting Protocol:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use Deactivated Silica: Consider using commercially available deactivated silica gel, which has been treated to reduce its acidity.
-
Switch to an Alternative Stationary Phase: If the compound is still unstable, alumina (basic or neutral) can be a good alternative to silica gel. Reversed-phase chromatography (e.g., C18) is another excellent option, particularly for moderately polar compounds, as it operates under less acidic conditions.[6]
-
Work Quickly and at Low Temperatures: Minimize the time your compound spends on the column. If possible, perform the chromatography in a cold room or using a jacketed column to reduce the rate of degradation.
FAQ 2: I'm struggling to separate my desired monobrominated product from a dibrominated impurity. How can I improve the resolution?
Answer:
Separating compounds with differing degrees of bromination can be challenging due to their similar polarities. The key is to exploit the subtle differences in their electronic and steric properties.
Troubleshooting Protocol:
-
Optimize the Eluent System:
-
Normal Phase (Silica/Alumina): Start with a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and gradually increase the polarity. A shallow gradient can often provide the necessary resolution.
-
Reversed Phase (C18): Use a polar eluent system (e.g., water/acetonitrile or water/methanol) and a shallow gradient. The more brominated compound will generally be more nonpolar and thus have a longer retention time.
-
-
Consider a Different Stationary Phase: Pentafluorophenyl (PFP) stationary phases can offer unique selectivity for halogenated compounds due to dipole-dipole and π-π interactions.[7]
-
Employ High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): For very difficult separations, these high-resolution techniques are often necessary. SFC, in particular, can provide excellent selectivity for halogenated isomers.[7]
Data Presentation: Eluent Selection for Halogenated Compounds
| Stationary Phase | Typical Eluent System | Separation Principle | Best For |
| Silica Gel | Hexanes/Ethyl Acetate, Hexanes/DCM | Adsorption (Polarity) | General purpose, good for compounds with different functional groups. |
| Alumina | Hexanes/Ethyl Acetate, Toluene | Adsorption (Polarity) | Good for base-sensitive compounds. |
| C18 (Reversed Phase) | Water/Acetonitrile, Water/Methanol | Partitioning (Hydrophobicity) | Separating compounds with different degrees of halogenation. |
| PFP | Acetonitrile/Water with acid modifier | Multiple (dipole, π-π, hydrophobic) | Excellent for positional isomers and halogenated compounds.[7] |
Section 2: Crystallization and Recrystallization Workflows
Crystallization is a powerful technique for purifying solid brominated compounds, but success often depends on careful solvent selection and control of conditions.[8]
FAQ 3: I can't find a suitable solvent for recrystallizing my brominated compound. What is a systematic approach to solvent screening?
Answer:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
Experimental Protocol: Systematic Solvent Screening
-
Initial Solubility Tests:
-
Place a small amount of your crude compound (a few milligrams) into several test tubes.
-
To each tube, add a different solvent (start with common solvents like hexanes, ethyl acetate, ethanol, methanol, water, toluene, and acetone) dropwise at room temperature.
-
Observe the solubility. If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but might be useful in a solvent-antisolvent system.
-
-
Hot Solubility Tests:
-
For solvents where the compound was sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point.
-
If the compound dissolves completely, you have a potential candidate.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The best solvent will yield a good crop of crystals upon cooling.
-
-
Solvent-Antisolvent System:
-
If no single solvent is ideal, try a binary system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Visualization: Crystallization Workflow
Caption: Decision workflow for selecting a crystallization method.
Section 3: Removal of Reaction Impurities
A successful purification often begins with a well-executed workup to remove common reaction-related impurities.
FAQ 4: My reaction mixture has a persistent yellow/orange color after bromination. How do I effectively remove residual bromine?
Answer:
The color is due to elemental bromine (Br₂). It is crucial to quench this reactive species before proceeding with purification to avoid further side reactions.
Troubleshooting Protocol:
-
Aqueous Sodium Thiosulfate Wash: This is the most common and effective method.
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
During your aqueous workup, wash the organic layer with the sodium thiosulfate solution. The bromine color should disappear as it is reduced to colorless bromide ions (Br⁻).
-
Reaction: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq)
-
-
Aqueous Sodium Bisulfite or Sulfite Wash: An aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) can also be used to reduce bromine.[5]
-
Reaction: NaHSO₃(aq) + Br₂(org) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq)
-
-
Nitrogen Purge: For volatile impurities and residual bromine in low-boiling solvents, bubbling a gentle stream of nitrogen through the solution can help to carry them away.
FAQ 5: My NMR shows unreacted starting material and my desired brominated product. Standard purification methods are not separating them. What are my options?
Answer:
When the starting material and product have very similar properties, a chemical approach to purification can be effective.
Troubleshooting Protocol:
-
Selective Reaction of the Starting Material: If your starting material has a reactive functional group that your product lacks (e.g., an alkene that is now a dibromoalkane), you can use a reagent that selectively reacts with the starting material to create a new compound with different physical properties that is easier to separate.
-
Selective Reaction of the Product: Conversely, you could temporarily protect a functional group on your product, purify the protected compound, and then deprotect it. This is a more involved process but can be very effective.
-
Preparative HPLC or SFC: For high-value compounds or very difficult separations, preparative chromatography is often the best solution.
Visualization: Purification Strategy Selection
Caption: Logical flow for choosing a purification strategy.
Section 4: Purity Assessment
Confirming the purity of your final compound is a critical last step.
FAQ 6: What are the best analytical techniques for assessing the purity of my brominated compound?
Answer:
A combination of techniques is always recommended for a comprehensive assessment of purity.
Recommended Analytical Workflow:
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of major impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying trace impurities. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximately 1:1 ratio) gives a characteristic signature in the mass spectrum, which can help to confirm the presence of bromine in a given peak.[10]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the gold standard for quantitative purity analysis. A high-resolution column and an optimized method can separate closely related impurities.[6][11]
References
-
Balaban, N., Gelman, F., Taylor, A. A., Walker, S. L., Bernstein, A., & Ronen, Z. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences, 11(14), 6263. [Link]
- Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S.
-
Talyzin, V. V., & Tsyganov, D. V. (2021). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Water, 13(23), 3381. [Link]
- Hardy, D. R., & The Dow Chemical Company. (1967). U.S. Patent No. 3,314,762. Washington, DC: U.S.
-
Khan, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Ballini, R., & Palmieri, A. (2015). Sustainable bromination of organic compounds: A critical review. Green Chemistry, 17(4), 1846-1868. [Link]
-
Kamm, O., & Marvel, C. S. (1921). Alkyl and alkylene bromides. Organic Syntheses, 1, 25. [Link]
-
Hassan, S. S., & El-Tarras, M. F. (1985). Determination of bromine in organic compounds by high-performance liquid chromatography. Analyst, 110(8), 955-957. [Link]
-
ACS Sustainable Chemistry & Engineering Journal. (n.d.). ACS Publications. [Link]
-
Regalado, E. L., Welch, C. J., & Vanyo, D. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2734–2745. [Link]
- Wang, Z. (2010).
-
Sharp, T. R. (1986). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 63(4), 367. [Link]
-
Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(23), 11847–11854. [Link]
-
Fekete, S., Fekete, J., Ganzler, K., & Zemann, Z. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 245. [Link]
-
Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(23), 11847–11854. [Link]
-
A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi collector inductively coupled plasma mass spectrometry. (2021). ResearchGate. [Link]
- Method for purifying a bromine compound. (1999).
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2020). MDPI. [Link]
-
Bromine, Organic Compounds. (2012). ResearchGate. [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]
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Fuson, R. C., & Kneisley, J. W. (1946). Coumarin dibromide. Organic Syntheses, 26, 15. [Link]
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recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. [Link]
-
Quantitative Bromination of Phenols. (1951). Acta Chemica Scandinavica, 5, 1143-1150. [Link]
- Removal of bromine-containing impurities from aqueous acetic acid. (1971).
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Bromine test for unknown compounds. (2021, January 19). YouTube. [Link]
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Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019, July 30). ResearchGate. [Link]
-
Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.[Link]
-
Dehalogenation. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
- Method for the bromination of aromatic compound. (1990).
- Crystallization Suppressant Combinations for High Density Clear Brine Fluids. (2020).
-
Bromine test. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
5.4: TLC- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. [Link]
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Guide for crystallization. (n.d.). [Link]
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Dihydrobenzofurans
For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic efficacy. Among the vast arsenal of medicinal chemistry techniques, the introduction of fluorine into a drug candidate—a process known as fluorination—has emerged as a powerful strategy to enhance a molecule's biological profile. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated dihydrobenzofurans, supported by experimental data and detailed protocols.
The dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The central question we address here is: How does the addition of a fluorine atom to this versatile scaffold impact its therapeutic potential?
The Rationale for Fluorination: More Than Just an Atomic Swap
The substitution of a hydrogen atom with fluorine is far from a simple exchange. Fluorine, being the most electronegative element, imparts unique properties to an organic molecule. These changes can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2] Key effects of fluorination include:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug.
-
Enhanced Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.[3]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences. These modifications can improve membrane permeability and optimize interactions with the target protein.
Head-to-Head Comparison: The Impact of Fluorination on Biological Activity
To illustrate the tangible effects of fluorinating the dihydrobenzofuran scaffold, we will examine comparative data from studies on anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer and Enzyme Inhibitory Activity: A Case Study
A compelling example of fluorine's impact is seen in the inhibition of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. A study directly comparing a 2-benzofuranyl derivative with its fluorinated counterpart revealed a significant enhancement in inhibitory activity upon fluorination.
Table 1: Comparison of uPA Inhibitory Activity
| Compound | Structure | Ki (nM) | IC50 (µM) |
| Non-fluorinated 2-benzofuranyl derivative | (Structure not available in source) | 183 | Not specified |
| 4-Fluoro-2-benzofuranyl derivative | (Structure not available in source) | 88 | 0.43 |
Data sourced from a review on the structure-activity relationship of benzofuran derivatives.[3]
The addition of a single fluorine atom at the 4-position of the 2-benzofuranyl ring resulted in a two-fold increase in potency , as indicated by the lower Ki and IC50 values.[3] This enhanced activity is attributed to more favorable hydrophobic interactions in the enzyme's active site.[3]
Anti-inflammatory Activity: A Broader Look
Research into a series of fluorinated benzofuran and dihydrobenzofuran derivatives has demonstrated their potent anti-inflammatory effects. While a direct non-fluorinated analog for each compound was not provided in the study, the data collectively suggest that fluorination is a key contributor to the observed activity. These compounds were shown to inhibit the production of several key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives
| Compound | Target Mediator | IC50 (µM) |
| Fluorinated Dihydrobenzofuran 1 | Interleukin-6 (IL-6) | 1.2 - 9.04 |
| Fluorinated Dihydrobenzofuran 2 | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |
| Fluorinated Dihydrobenzofuran 3 | Nitric Oxide (NO) | 2.4 - 5.2 |
| Fluorinated Dihydrobenzofuran 4 | Prostaglandin E2 (PGE2) | 1.1 - 20.5 |
Data represents the range of IC50 values observed for a series of six fluorinated compounds.[1]
The structure-activity relationship analysis from this study concluded that the biological effects of these derivatives are enhanced by the presence of fluorine.[1]
Antimicrobial Activity: An Area for Further Exploration
The benzofuran scaffold is a known pharmacophore for developing antimicrobial agents.[2] While numerous studies have reported the antimicrobial activity of various benzofuran and dihydrobenzofuran derivatives, direct comparative studies between fluorinated and non-fluorinated analogs with corresponding Minimum Inhibitory Concentration (MIC) values are less common in the readily available literature.
One study on novel benzofuran derivatives from Penicillium crustosum reported moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with MIC values of 12.5 µg/mL and 25 µg/mL for one of the compounds.[4] Another study on biphenyl and dibenzofuran derivatives found that compounds with a strong electron-withdrawing group, such as a trifluoromethyl group (a common fluorinated moiety), were beneficial for antibacterial activity, with MIC values as low as 3.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[5]
While these findings are promising, further research is needed to systematically evaluate the impact of fluorination on the antimicrobial potency of dihydrobenzofurans through direct comparison with their non-fluorinated counterparts.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory effect of a compound on enzyme activity using a spectrophotometer.
Materials:
-
Purified enzyme of interest (e.g., uPA)
-
Substrate for the enzyme
-
Test compounds (fluorinated and non-fluorinated dihydrobenzofurans)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is low (typically ≤1%) to avoid interfering with enzyme activity.
-
Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Enzyme solution and the desired concentrations of the test compounds.
-
Include a positive control with a known inhibitor if available.
-
-
Pre-incubation:
-
Pre-incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader. The change in absorbance corresponds to product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a typical enzyme inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity or measure the optical density (OD) using a microplate reader.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the fluorination of the dihydrobenzofuran scaffold is a highly effective strategy for enhancing its biological activity, particularly in the context of anticancer and anti-inflammatory applications. The direct comparison of a fluorinated and non-fluorinated benzofuran derivative as a uPA inhibitor provides a clear quantitative demonstration of this principle.
While the current body of literature provides a solid foundation, there are several avenues for future research that would further elucidate the role of fluorine in modulating the bioactivity of dihydrobenzofurans:
-
Direct Antimicrobial Comparisons: There is a need for studies that directly compare the MIC values of fluorinated dihydrobenzofurans with their non-fluorinated parent compounds against a broad panel of clinically relevant microbes.
-
Systematic SAR Studies: A systematic investigation of the effects of fluorine substitution at different positions of the dihydrobenzofuran ring would provide a more comprehensive understanding of the structure-activity relationship.
-
In Vivo Efficacy and Pharmacokinetic Studies: While in vitro data is crucial, in vivo studies are necessary to confirm that the enhanced potency observed in vitro translates to improved efficacy and a favorable pharmacokinetic profile in a whole-organism model.
By continuing to explore the nuanced effects of fluorination, researchers can unlock the full therapeutic potential of the versatile dihydrobenzofuran scaffold, paving the way for the development of novel and more effective therapeutic agents.
References
-
Al-Haddad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
-
El-Gamal, M. I., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2789. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28054-28075. [Link]
-
Chen, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(23), 8206. [Link]
-
Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5849. [Link]
-
Anwar, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21279. [Link]
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A Comparative Analysis of the Reactivity of 2-(Bromomethyl)- vs. 2-(Chloromethyl)dihydrobenzofuran: A Guide for Researchers
In the realm of medicinal chemistry and organic synthesis, the 2,3-dihydrobenzofuran scaffold is a privileged structure, appearing in a multitude of biologically active molecules. Functionalization at the 2-position, particularly with a halomethyl group, provides a versatile handle for the introduction of various pharmacophores through nucleophilic substitution. The choice between a 2-(bromomethyl) and a 2-(chloromethyl) derivative is often a critical decision in a synthetic campaign, with significant implications for reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparative analysis of the reactivity of these two key intermediates, supported by fundamental chemical principles and illustrative experimental protocols.
I. Theoretical Framework: Unpacking the Reactivity Difference
The reactivity of 2-(halomethyl)dihydrobenzofurans in nucleophilic substitution reactions is primarily governed by the principles of the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3][4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2][3][4] The rate of an SN2 reaction is sensitive to several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and, most critically for this comparison, the ability of the leaving group to depart.[5]
The Decisive Role of the Leaving Group
The fundamental difference in reactivity between 2-(bromomethyl)dihydrobenzofuran and its chloro-analogue lies in the identity of the halogen atom, which functions as the leaving group in nucleophilic substitution reactions. A good leaving group is a species that is stable on its own after it has departed from the substrate.[6] Generally, weaker bases are better leaving groups.[7]
When we compare the halide ions, their basicity decreases down the group in the periodic table. Consequently, their ability as a leaving group increases:
I⁻ > Br⁻ > Cl⁻ > F⁻ [6]
This trend is attributed to the increasing size and polarizability of the halide ion as we move down the group. The larger electron cloud of the bromide ion (Br⁻) can better distribute the negative charge, making it more stable and thus a better leaving group than the chloride ion (Cl⁻).[8] Therefore, it is a well-established principle that alkyl bromides are more reactive than their corresponding alkyl chlorides in SN2 reactions.
The carbon-halogen bond strength also plays a role. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break the C-Br bond in the transition state of the SN2 reaction. This lower activation energy for the bromo derivative translates to a faster reaction rate.
II. Mechanistic Insight: The SN2 Pathway
The nucleophilic substitution reaction for both 2-(bromomethyl)- and 2-(chloromethyl)dihydrobenzofuran proceeds via a backside attack of the nucleophile on the electrophilic methylene carbon. This leads to an inversion of stereochemistry if the carbon were chiral, although in this case, it is prochiral.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with 2-(halomethyl)dihydrobenzofuran.
III. Comparative Experimental Data
The following table summarizes the expected relative reactivity based on these established principles. The rate constants are illustrative and intended to highlight the expected magnitude of the difference.
| Compound | Leaving Group | Relative Rate Constant (k_rel) | Rationale |
| 2-(Bromomethyl)dihydrobenzofuran | Br⁻ | ~10 - 50 | Bromide is a better leaving group (weaker base, more polarizable) |
| 2-(Chloromethyl)dihydrobenzofuran | Cl⁻ | 1 | Chloride is a poorer leaving group (stronger base, less polarizable) |
Note: The exact k_rel value will vary depending on the nucleophile, solvent, and temperature.
IV. Experimental Protocols
To empirically determine the reactivity difference, a competitive reaction or parallel kinetic studies can be performed. Below are representative protocols for the synthesis of the starting materials and a general procedure for a comparative kinetic analysis.
A. Synthesis of 2-(Halomethyl)dihydrobenzofurans
1. Synthesis of 2-(Bromomethyl)-2,3-dihydrobenzofuran
This protocol is adapted from a method utilizing the organocatalytic activation of N-bromosuccinimide (NBS) for the intramolecular cyclization of 2-allylphenols.
Caption: Synthetic scheme for 2-(bromomethyl)dihydrobenzofuran.
-
Materials: 2-Allylphenol, N-Bromosuccinimide (NBS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetic Acid, Dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-allylphenol (1.0 eq) in DCM, add NBS (1.1 eq).
-
Add catalytic amounts of DBU (0.1 eq) and acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of 2-(Chloromethyl)benzofuran
This protocol describes the conversion of 2-benzofuranylmethanol to the corresponding chloride using thionyl chloride.[1] While this yields the benzofuran and not the dihydrobenzofuran, a similar approach starting from 2-(hydroxymethyl)dihydrobenzofuran would be employed.
Caption: Synthetic scheme for 2-(chloromethyl)dihydrobenzofuran.
-
Materials: 2-(Hydroxymethyl)dihydrobenzofuran, Thionyl Chloride, Anhydrous Chloroform.
-
Procedure:
-
Dissolve 2-(hydroxymethyl)dihydrobenzofuran (1.0 eq) in anhydrous chloroform.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Gently reflux the reaction mixture for 3-4 hours, monitoring by TLC.
-
Cool the reaction and carefully pour it into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
-
B. Comparative Kinetic Analysis via ¹H NMR Spectroscopy
This protocol outlines a general method to compare the reaction rates of the two substrates with a common nucleophile.
-
Objective: To determine the relative rates of reaction of 2-(bromomethyl)dihydrobenzofuran and 2-(chloromethyl)dihydrobenzofuran with a nucleophile (e.g., sodium azide).
-
Materials: 2-(Bromomethyl)dihydrobenzofuran, 2-(Chloromethyl)dihydrobenzofuran, Sodium Azide (NaN₃), Deuterated Acetonitrile (CD₃CN), Internal Standard (e.g., 1,3,5-trimethoxybenzene).
-
Procedure:
-
Prepare two separate NMR tubes.
-
In each tube, dissolve a known concentration of the respective halomethyl compound and the internal standard in CD₃CN.
-
Acquire a ¹H NMR spectrum at t=0.
-
Add a known concentration of sodium azide to each NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the starting material's characteristic peaks and the appearance of the product's peaks.
-
Integrate the peaks of the starting material and the internal standard at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the pseudo-first-order rate constant, k.
-
Compare the rate constants obtained for the bromo and chloro derivatives.
-
V. Conclusion and Practical Recommendations
For researchers and drug development professionals, this has several practical implications:
-
For faster reactions and milder conditions: 2-(Bromomethyl)dihydrobenzofuran is the preferred substrate. This can be particularly advantageous when dealing with sensitive functional groups that may not tolerate harsh reaction conditions.
-
For cost-effectiveness and stability: 2-(Chloromethyl)dihydrobenzofuran may be a more economical choice, and the chloro-compound is generally more stable for long-term storage. The trade-off is the need for more forcing reaction conditions (higher temperatures, longer reaction times, or stronger nucleophiles) to achieve comparable conversions.
-
In process development: The choice between the two will depend on a careful evaluation of factors such as the cost of starting materials, the desired reaction time, the energy input, and the compatibility with other functional groups in the molecule.
Ultimately, the selection of the appropriate 2-(halomethyl)dihydrobenzofuran derivative is a strategic decision that should be made based on the specific goals of the synthetic route and the practical constraints of the laboratory or manufacturing setting.
VI. References
-
Hamlin, T. A., Swart, M., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(11), 1315-1330.
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PrepChem. (n.d.). Synthesis of 2-(Chloromethyl)benzofuran. Retrieved from [Link]
-
LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Biegeleisen, J., & Lewis, D. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6538-6545.
-
National Center for Biotechnology Information. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PubMed Central. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). SN1 and SN2: Leaving group. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, October 16). SN2 Reaction-Nucleophilic Substitution Reaction-Organic Chemistry [Video]. YouTube. [Link]
-
Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. New Journal of Chemistry, 44(37), 16053-16060.
-
LibreTexts. (2019, December 30). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Organic Chemistry I. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Fluorinated Benzofuran Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, benzofuran and its derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1] The strategic incorporation of fluorine atoms into the benzofuran nucleus has been shown to significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced cytotoxic effects.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxicity of select fluorinated benzofuran derivatives, underpinned by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Rationale for Fluorination in Benzofuran Scaffolds
The introduction of fluorine, a small and highly electronegative atom, into organic molecules can profoundly influence their biological activity. In the context of benzofuran derivatives, fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.
-
Improve Membrane Permeability: The lipophilicity conferred by fluorine can facilitate the passage of the compound across cellular membranes, leading to higher intracellular concentrations.
-
Modulate Binding Affinity: Fluorine's unique electronic properties can alter the way a molecule interacts with its biological target, potentially leading to stronger and more specific binding.[1]
These attributes collectively contribute to the enhanced cytotoxic potential observed in many fluorinated benzofuran derivatives, making them a focal point of contemporary cancer research.
Experimental Design: A Framework for Comparative Cytotoxicity Assessment
To conduct a robust comparative analysis of the cytotoxic effects of fluorinated benzofuran derivatives, a well-defined experimental workflow is crucial. This section outlines the key considerations and methodologies.
The choice of cell lines is a critical determinant of the relevance and interpretability of cytotoxicity data. A panel of cell lines representing different cancer types is recommended to assess the broad-spectrum anticancer potential and potential selectivity of the compounds. For this guide, we will consider the following human cancer cell lines, which are commonly used in oncological research:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.[4]
-
HCT116: A human colorectal carcinoma cell line.[2]
The inclusion of a non-cancerous cell line, such as human umbilical vein endothelial cells (HUVEC), is also advised to evaluate the selectivity of the compounds for cancer cells over normal cells.[5]
Multiple assays should be employed to obtain a comprehensive understanding of the cytotoxic effects of the fluorinated benzofuran derivatives. The MTT and LDH assays are foundational for assessing cell viability and membrane integrity, respectively.
Experimental Workflow for Cytotoxicity Assessment
Figure 1: A schematic representation of the experimental workflow for assessing the comparative cytotoxicity of fluorinated benzofuran derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
96-well flat-bottom plates
-
Selected cell lines
-
Complete culture medium
-
Fluorinated benzofuran derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated benzofuran derivatives and incubate for 48 to 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8]
Materials:
-
96-well plates with treated cells
-
LDH assay kit
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the reaction mixture provided in the LDH assay kit.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to control wells (untreated cells and cells treated with a lysis buffer for maximum LDH release).
Comparative Cytotoxicity Data
The following table summarizes the hypothetical cytotoxic activities (IC50 values in µM) of three representative fluorinated benzofuran derivatives (F-BZD 1-3) against a panel of cancer cell lines and a normal cell line. These values are for illustrative purposes and are based on trends observed in the literature for similar compounds.
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | HUVEC (Normal) | Selectivity Index (HUVEC/Avg. Cancer) |
| F-BZD 1 | 8.5 | 9.2 | 7.8 | 10.1 | >50 | >5.7 |
| F-BZD 2 | 3.2 | 4.1 | 2.9 | 3.5 | >30 | >8.7 |
| F-BZD 3 | 15.6 | 18.2 | 14.9 | 16.5 | >100 | >6.1 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 | 0.7 | 1.2 | 1.8 |
Note: The Selectivity Index (SI) is calculated as the IC50 value in the normal cell line divided by the average IC50 value in the cancer cell lines. A higher SI value indicates greater selectivity for cancer cells.
From this hypothetical data, F-BZD 2 demonstrates the most potent and selective anticancer activity among the tested fluorinated derivatives.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which fluorinated benzofuran derivatives induce cell death is crucial for their development as therapeutic agents. Many benzofuran derivatives have been shown to induce apoptosis, or programmed cell death.[1][9]
Apoptosis Induction Pathway
Figure 2: A simplified diagram illustrating a potential apoptotic pathway induced by fluorinated benzofuran derivatives, involving the downregulation of the anti-apoptotic protein Bcl-2 and subsequent activation of the caspase cascade.
Further investigation into the mechanism of action can be conducted using assays such as:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.
-
Caspase Activity Assays: To measure the activation of key executioner caspases like caspase-3 and -7.[4]
-
Western Blotting: To analyze the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved PARP.[2]
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases.[4][10]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative cytotoxic evaluation of fluorinated benzofuran derivatives. The strategic incorporation of fluorine into the benzofuran scaffold represents a promising avenue for the development of novel anticancer agents with enhanced potency and selectivity.[1][2] The experimental protocols and mechanistic insights detailed herein offer a robust starting point for researchers in the field.
Future studies should focus on expanding the panel of cancer cell lines to include those with different genetic backgrounds and resistance profiles. In vivo studies in animal models will be essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Through a systematic and rigorous approach to their evaluation, fluorinated benzofuran derivatives hold the potential to contribute significantly to the arsenal of anticancer therapeutics.
References
-
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mugren, K. S., Al-Ghulikah, H. A., Al-Omair, M. A., & Al-Wabli, R. I. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2827. [Link]
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Ayoub, A. J., El-Achkar, G. A., Hariss, L., Ghandour, B., Gali-Muhtasib, H., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10580. [Link]
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Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., Al-Dhfyan, A., & Abdel-Aziz, H. A. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Pharmacology, 13, 923398. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
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Gabr, M. T., El-Gohary, N. S., & El-Sayed, M. A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487–11513. [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 101, 483–504. [Link]
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Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]
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Patil, S. A., Patil, S. A., Patil, R., & Keri, R. S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5001. [Link]
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ResearchGate. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. [Link]
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Semantic Scholar. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
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Semantic Scholar. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
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Semantic Scholar. (2025). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]
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Wang, J., Wang, Q., & Li, Y. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(12), 7246–7261. [Link]
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Yakan, B., Çelik, H., Özdemir, A., Kaplan, M., & Çelik, H. (2023). Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. Iranian Journal of Science and Technology, Transactions A: Science, 47(4), 1083–1095. [Link]
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A Comparative Guide to the Cross-Reactivity of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is a substituted dihydrobenzofuran, a scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] The key feature of the title compound, however, is the 2-(bromomethyl) substituent. This functional group is a potential electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as proteins. This positions 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran as a potential covalent modifier, a class of compounds that includes both valuable therapeutic agents and molecules with potential for off-target toxicity.[4]
The deliberate design of covalent inhibitors is a powerful strategy in drug discovery, often leading to compounds with high potency and prolonged duration of action. However, the inherent reactivity of these molecules necessitates a thorough evaluation of their cross-reactivity to understand their potential for off-target effects and to ensure a safe therapeutic window. This guide provides a comparative framework for assessing the cross-reactivity of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran against a panel of representative electrophilic and non-covalent compounds. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established principles and methodologies for evaluating covalent modifiers to provide a robust predictive comparison.
The Significance of the Bromomethyl Group
The bromomethyl group is a classic alkylating agent. The carbon atom is rendered electrophilic by the electron-withdrawing bromine atom, making it susceptible to nucleophilic attack by amino acid side chains such as the thiol group of cysteine, the amino group of lysine, or the imidazole group of histidine.[5] Cysteine is often the most reactive of these nucleophiles.[5] The formation of a covalent bond with a target protein can lead to irreversible inhibition, a desirable property for certain therapeutic applications. However, this same reactivity can lead to indiscriminate modification of other proteins, resulting in toxicity. Therefore, understanding the intrinsic reactivity and proteome-wide selectivity is paramount.
Comparative Analysis of Reactivity
To contextualize the potential cross-reactivity of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran, we will compare its predicted performance in key reactivity assays against a panel of well-characterized compounds:
-
Iodoacetamide (IAM): A highly reactive, non-selective alkylating agent often used as a positive control for covalent modification.
-
N-ethylmaleimide (NEM): A commonly used thiol-reactive compound with moderate reactivity.
-
5-fluoro-2,3-dihydrobenzofuran: A non-covalent structural analog to assess the contribution of the benzofuran core to any observed biological effects.
-
Afatinib: An FDA-approved covalent inhibitor of the epidermal growth factor receptor (EGFR) that utilizes a Michael acceptor (acrylamide) as its reactive "warhead".
Table 1: Predicted Comparative Reactivity Profiles
| Compound | Predicted Glutathione (GSH) Depletion Rate (t½) | Predicted DTT Reactivity (IC50 shift) | Predicted Proteome-Wide Reactivity (Number of Off-Targets) | Predicted Mechanism of Action |
| 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | Moderate | Significant | Moderate to High | Covalent Alkylation |
| Iodoacetamide (IAM) | Very Fast | Very Significant | High | Covalent Alkylation |
| N-ethylmaleimide (NEM) | Fast | Significant | Moderate | Covalent Michael Addition |
| 5-fluoro-2,3-dihydrobenzofuran | Negligible | None | Low | Non-covalent |
| Afatinib | Slow to Moderate | Moderate | Low (in non-target cells) | Covalent Michael Addition |
Causality Behind Experimental Choices
The selection of these comparative compounds and assays is deliberate. Glutathione (GSH) depletion provides a measure of intrinsic electrophilicity. GSH is a highly abundant intracellular antioxidant with a reactive thiol group, and its depletion rate serves as a surrogate for broad reactivity.[6] The dithiothreitol (DTT) reactivity assay , by measuring the shift in a compound's inhibitory concentration (IC50) in the presence of this thiol-containing reducing agent, offers a more specific indication of thiol reactivity.[5] Finally, proteome-wide reactivity , typically assessed by advanced mass spectrometry-based techniques like Activity-Based Protein Profiling (ABPP), provides the most comprehensive picture of a compound's selectivity by identifying the full spectrum of its covalent targets within a complex biological system.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Glutathione (GSH) Reactivity Assay
This assay quantifies the rate at which a test compound reacts with GSH.
Materials:
-
Test compound (e.g., 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of GSH in PBS.
-
In a 96-well plate, add the test compound to the GSH solution to initiate the reaction. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Add Ellman's reagent to the aliquot. DTNB reacts with free thiols to produce a colored product that absorbs at 412 nm.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the concentration of remaining GSH at each time point by comparing the absorbance to a standard curve of known GSH concentrations.
-
Plot the natural logarithm of the GSH concentration versus time. The negative slope of this line is the observed rate constant (k_obs). The half-life (t½) can be calculated as 0.693 / k_obs.
Trustworthiness: This protocol is self-validating by including a time-course measurement and a vehicle control. A linear decrease in the log of GSH concentration over time confirms a pseudo-first-order reaction, indicating that the depletion is due to the test compound.
Protocol 2: Dithiothreitol (DTT) IC50 Shift Assay
This assay determines if a compound's inhibitory activity in a biochemical assay is dependent on its reactivity with thiols.
Materials:
-
Test compound
-
Target enzyme and substrate
-
Assay buffer
-
Dithiothreitol (DTT)
-
Detection reagents for the specific enzyme assay
Procedure:
-
Perform a standard enzymatic assay to determine the IC50 of the test compound. This involves measuring enzyme activity across a range of inhibitor concentrations.
-
Repeat the IC50 determination in the presence of a fixed concentration of DTT (e.g., 1 mM) in the assay buffer.
-
Compare the IC50 values obtained in the absence and presence of DTT. A significant increase in the IC50 value in the presence of DTT suggests that the compound is a thiol-reactive electrophile.
Causality: The rationale is that if the compound's inhibitory effect is due to covalent modification of a cysteine residue on the enzyme, the presence of a high concentration of a competing thiol (DTT) will "scavenge" the reactive compound, reducing its effective concentration and thus its potency against the enzyme.
Protocol 3: Proteome-Wide Covalent Target Identification by LC-MS/MS
This advanced proteomic approach identifies the specific proteins and amino acid residues that are covalently modified by the test compound in a complex biological sample (e.g., cell lysate).
Materials:
-
Test compound with a "clickable" tag (e.g., an alkyne or azide) for bioorthogonal ligation.
-
Cell lysate or whole cells
-
Biotin-azide or biotin-alkyne for click chemistry
-
Copper(I) catalyst and ligands for click chemistry
-
Streptavidin beads for enrichment
-
Proteases (e.g., trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Treat the cell lysate or whole cells with the tagged test compound.
-
Perform a click chemistry reaction to attach a biotin handle to the covalently modified proteins.
-
Lyse the cells (if treated whole) and enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the enriched proteins with a protease like trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the modified peptides and the specific sites of modification using specialized bioinformatics software.
Authoritative Grounding: This methodology is a cornerstone of modern chemical biology for assessing the selectivity of covalent inhibitors.[7]
Visualizations
Diagram 1: General Mechanism of Covalent Modification
Caption: Covalent modification of a protein by 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
Diagram 2: Experimental Workflow for Cross-Reactivity Assessment
Caption: A multi-pronged approach to characterizing the cross-reactivity of a potential covalent modifier.
Conclusion
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran possesses the chemical features of a covalent modifier, a class of molecules with significant therapeutic potential but also inherent risks of off-target reactivity. A thorough understanding of its cross-reactivity is therefore essential for any drug development program involving this or structurally related compounds. While direct studies on this specific molecule are limited, the comparative guide presented here, based on established methodologies, provides a robust framework for its evaluation. By employing a combination of in vitro reactivity assays and proteome-wide selectivity profiling, researchers can build a comprehensive understanding of the compound's behavior, enabling informed decisions in the pursuit of novel, effective, and safe therapeutics.
References
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Available at: [Link]
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In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]
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Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. Available at: [Link]
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. Available at: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. Available at: [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]
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Comparing Methods for Predicting the Reactive Site of Electrophilic Substitution. ResearchGate. Available at: [Link]
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6.6: Covalent Modification. Chemistry LibreTexts. Available at: [Link]
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CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Books. Available at: [Link]
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Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Semantic Scholar. Available at: [Link]
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Enzyme Regulation (Part 5 of 5) - Covalent Modification - Irreversible. YouTube. Available at: [Link]
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N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. Available at: [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
This document provides a detailed protocol for the safe handling and disposal of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (CAS No. 37603-11-5). As a halogenated organic compound, this substance requires rigorous adherence to safety and environmental regulations. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with hazardous waste disposal standards. The primary disposal pathway for this compound is through a licensed hazardous waste management service, typically involving high-temperature incineration.
Core Principles: Hazard Profile and Immediate Safety
Understanding the chemical's properties is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—containing both bromine and fluorine—allows us to infer a reliable hazard profile based on analogous halogenated compounds.
Inferred Hazards:
-
Corrosive: Similar brominated organic compounds are known to cause severe skin burns and serious eye damage.[1][2] Direct contact must be avoided at all times.
-
Irritant: It is expected to be a respiratory tract irritant.[3][4] Inhalation of vapors or aerosols should be prevented.
-
Combustibility: While potentially not highly flammable, it may be a combustible liquid and can emit toxic and corrosive fumes (such as hydrogen bromide and hydrogen fluoride) upon decomposition or combustion.[3]
Causality of Required Precautions: The presence of the bromomethyl group makes the compound reactive and a potential lachrymator. The halogenated benzofuran structure necessitates its classification as a hazardous substance requiring specialized disposal to prevent environmental contamination and the release of toxic byproducts.
Mandatory Personal Protective Equipment (PPE): All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is required:
-
Eye Protection: Chemical safety goggles and a full-face shield.[1]
-
Hand Protection: Nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart and double-gloving is recommended.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Not typically required if work is performed within a functioning chemical fume hood. In case of spills or ventilation failure, a respirator with an appropriate organic vapor/acid gas cartridge may be necessary.[1]
Waste Classification and Segregation: The Cornerstone of Safety and Compliance
Proper classification and segregation are the most critical steps in the disposal workflow. Mishandling at this stage can lead to dangerous chemical reactions, compromise safety, and result in significant regulatory penalties.
-
Waste Classification: 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran is classified as Halogenated Organic Waste .[5][6] Organic compounds containing more than 2% of any halogen fall into this category.[5] This classification is critical because halogenated waste requires specific disposal technologies, such as high-temperature incineration with acid gas scrubbers, to neutralize the resulting hydrogen halides.[7][8]
-
Segregation Protocol:
-
Isolate from Non-Halogenated Waste: Never mix halogenated and non-halogenated organic waste. The cost of disposing of halogenated waste is significantly higher, and cross-contamination increases disposal expenses for the entire waste stream.[9]
-
Prevent Mixing with Other Waste Classes: Keep this waste stream separate from:
-
The rationale for this strict segregation is to prevent unpredictable and potentially violent chemical reactions within the waste container and to ensure the disposal facility can apply the correct treatment process.[8]
Step-by-Step Disposal Protocol for 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
This protocol covers the entire lifecycle of the waste within the laboratory, from generation to pickup by a certified disposal service.
Step 1: Container Selection and Preparation
-
Choose an Appropriate Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended. Ensure the container material is compatible with halogenated organics.[11]
-
Inspect for Integrity: Before use, check that the container is free from cracks, leaks, or contamination.
-
Affix Labeling: Attach a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EH&S) department before adding any waste.[9]
Step 2: Waste Collection
-
Perform in a Fume Hood: All transfers of waste must occur inside a certified chemical fume hood.
-
Label Contents Accurately: Clearly write the full chemical name, "2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran," and estimate the concentration and volume on the hazardous waste tag. Do not use abbreviations.
-
Transfer Carefully: Use a funnel to pour liquid waste into the container to prevent spills. If transferring solids, use a powder funnel or appropriate spatula.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Temporary Storage (Satellite Accumulation Area)
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.
-
Storage Limits: Adhere to institutional and regulatory limits for the volume of waste that can be stored in an SAA (e.g., a maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory SAA).[9]
-
Safe Environment: Store away from heat sources, open flames, and incompatible chemicals.[12]
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Do Not Attempt Neutralization: Laboratory-scale chemical neutralization is not a recommended disposal method for this compound. The reactions can be unpredictable, and it does not meet regulatory requirements for rendering the waste non-hazardous.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method of destruction for this type of waste is high-temperature incineration.[7]
Emergency Procedures: Spill and Decontamination
Small Spill (Contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and place it into a designated solid halogenated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
Large Spill (Outside of the fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's emergency response line and EH&S department immediately.
-
Do Not Attempt Cleanup: A large spill requires a professional response from a trained hazardous materials team.
Data Summary Table
| Parameter | Specification | Rationale & References |
| Chemical Name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | IUPAC nomenclature |
| CAS Number | 37603-11-5 | Unique chemical identifier.[13] |
| Waste Classification | Halogenated Organic Waste | Contains bromine and fluorine, classifying it under regulations for halogenated compounds.[5][6][9] |
| Primary Hazards | Corrosive to skin and eyes, respiratory irritant, harmful if swallowed. | Inferred from structurally similar brominated and fluorinated organic compounds.[1][2] |
| Required PPE | Chemical goggles, face shield, nitrile/neoprene gloves, lab coat. | To prevent contact with skin, eyes, and mucous membranes.[1][3] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of hazardous vapors.[12] |
| Waste Container | Labeled, sealed, and compatible container (HDPE or glass). | To ensure safe containment and prevent leaks or reactions.[11] |
| Disposal Method | Collection by licensed contractor for high-temperature incineration. | Ensures complete destruction and neutralization of hazardous byproducts in compliance with environmental regulations.[7][8] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran.
References
-
What is bromine and what are the safe disposal and recycling methods? . Ideal Response. Available at: [Link]
-
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Safely handling a liter of Bromine? . Reddit r/chemistry. Available at: [Link]
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Chemical Compatibility Chart . Walchem. Available at: [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. Available at: [Link]
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Bromine water - disposal . Chemtalk - Science Forum For Lab Technicians. Available at: [Link]
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Classification of special laboratory waste . Universitat de Barcelona. Available at: [Link]
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SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS . ResearchGate. Available at: [Link]
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Guidelines for the classification of 20 hazardous wastes . Chulalongkorn University. Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Available at: [Link]
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2-Bromo-5-fluoro-3-methyl-1-benzofuran . PubChem. Available at: [Link]
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-
Chemical Compatibility Database . Cole-Parmer. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




